molecular formula C33H46O16 B15592497 Borapetoside D

Borapetoside D

Cat. No.: B15592497
M. Wt: 698.7 g/mol
InChI Key: RDANOZJKKFLLEO-KBAPQYMASA-N
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Description

borapetoside D has been reported in Tinospora crispa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANOZJKKFLLEO-KBAPQYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Origins of Borapetoside D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane-type furanoditerpenoid glycoside, represents a class of natural products with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, origin, and physicochemical properties of this compound. It details the methodologies for its isolation and structural elucidation and summarizes the current understanding of its biological activities, primarily based on computational analyses and studies of structurally related compounds. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Among the promising sources are plants of the Tinospora genus, which have a long history of use in traditional medicine across Southeast Asia. These plants are known to produce a variety of bioactive secondary metabolites, including a significant class of compounds known as clerodane diterpenoids. This compound is a member of this family, and its structural complexity and potential bioactivity make it a subject of interest for further investigation.

Discovery and Origin

This compound was first reported as one of several furanoid diterpene glucosides isolated from the stems of Tinospora crispa (family Menispermaceae). While the original 1986 publication by Fukuda et al. in the Chemical & Pharmaceutical Bulletin remains a key reference, subsequent studies have further confirmed the presence of this compound and other related compounds in this plant species.

Later research also identified a compound with identical physical and spectral data to this compound from the stems of Tinospora rumphii , indicating another natural source for this molecule.[1] The isolation of this compound from different species within the Tinospora genus suggests a conserved biosynthetic pathway for this class of compounds within this botanical group.

Table 1: Origin and Discovery of this compound

FeatureDescription
Compound Name This compound
Chemical Class Clerodane-type furanoditerpenoid glycoside
Primary Origin Tinospora crispa (Stems)
Other Known Origin Tinospora rumphii (Stems)[1]
Initial Report Fukuda N, et al. Chemical & Pharmaceutical Bulletin. 1986.

Physicochemical Properties and Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Data from these experiments reveal the chemical shifts, coupling constants, and connectivity of protons and carbons, allowing for the assembly of the core diterpenoid structure and the identification of the glycosidic moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated systems, within the molecular structure.

Table 2: General Physicochemical Properties of this compound

PropertyDescription
Molecular Formula C₃₃H₄₆O₁₆
Molecular Weight 698.7 g/mol
Core Structure Clerodane Diterpenoid
Key Functional Groups Furan ring, Glycoside, Lactone, Hydroxyl groups

Experimental Protocols: Isolation of this compound

While the specific details from the original 1986 publication are not widely accessible, a general protocol for the isolation of clerodane diterpenoids like this compound from Tinospora species can be outlined based on established phytochemical methods. This typically involves a multi-step process of extraction and chromatography.

Plant Material Collection and Preparation

Fresh stems of Tinospora crispa are collected, washed, and air-dried in the shade. The dried stems are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or ethanol (B145695) to effectively extract the glycosidic compounds.

Fractionation

The crude extract is then partitioned with a series of solvents of increasing polarity. This liquid-liquid partitioning separates the components of the extract based on their solubility, yielding fractions enriched with compounds of a certain polarity. For instance, a common sequence is partitioning between methanol-water and n-hexane, followed by chloroform, and then ethyl acetate. The furanoditerpenoid glycosides are typically found in the more polar fractions.

Chromatographic Purification

The enriched fractions are further purified using various chromatographic techniques:

  • Column Chromatography: The fraction containing the compounds of interest is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography can be further purified by pTLC to isolate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol.

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways (Computational Insights)

Direct experimental evidence for the biological activity of this compound is currently limited in publicly available literature. However, computational studies, specifically network pharmacology analyses, have suggested that this compound may act as an insulin (B600854) sensitizer (B1316253). These in silico studies predict that this compound could modulate several key signaling pathways implicated in metabolic regulation. It is important to emphasize that these are computational predictions and require experimental validation.

The predicted pathways include:

  • PI3K-Akt Signaling Pathway: This is a crucial pathway in insulin signaling, regulating glucose metabolism, cell growth, and survival.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in insulin resistance and inflammation.

  • TNF Signaling Pathway: Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine, and its signaling is linked to insulin resistance.

Figure 2. Predicted biological activity of this compound.

It is noteworthy that other clerodane diterpenoids isolated from Tinospora crispa, such as Borapetosides A, C, and E, have been experimentally shown to possess hypoglycemic and anti-hyperlipidemic properties, lending some credence to the predictions for this compound. However, direct experimental validation for this compound is essential.

Future Directions

The study of this compound is still in its early stages. Future research should focus on several key areas:

  • Confirmation of Biological Activity: In vitro and in vivo studies are needed to experimentally validate the predicted insulin-sensitizing effects of this compound.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies will be required to elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a route to generate analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for assessing its potential as a drug candidate.

Conclusion

This compound, a clerodane-type furanoditerpenoid from Tinospora crispa and Tinospora rumphii, stands as a molecule of interest for its potential therapeutic applications, particularly in the context of metabolic diseases. While its initial discovery dates back several decades, a comprehensive understanding of its biological activities remains to be fully elucidated. The computational predictions of its role as an insulin sensitizer provide a strong rationale for further experimental investigation. This technical guide consolidates the current knowledge on this compound and highlights the critical need for further research to unlock its full therapeutic potential.

References

The Biological Activity of Borapetoside D: A Review of Current Literature and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borapetoside D is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. Despite its identification as a phytochemical constituent, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological activities. While research has extensively documented the pharmacological effects of its structural analogs—Borapetoside A, B, C, and E—data specifically pertaining to this compound is sparse. This guide summarizes the current, limited knowledge on this compound and provides a detailed overview of the well-documented biological activities of its closely related compounds to offer a contextual framework and guide future research.

Introduction to this compound

This compound is a member of the borapetoside family, a group of clerodane diterpenoid glycosides found in Tinospora crispa. This plant has a long history of use in traditional medicine for treating conditions such as diabetes and hypertension. While this compound has been identified as one of the bioactive components within Tinospora crispa extracts, its individual contribution to the plant's overall therapeutic effects remains largely uncharacterized[1]. One study investigating the inotropic effects of Tinospora crispa extract on isolated rat atria listed this compound as one of the purified components[1]. However, the study concluded that the observed positive inotropic effects were a result of the combined action of five other compounds: higenamine, salsolinol, tyramine, adenosine, and uridine[1]. No specific activity data for this compound was reported.

Biological Activities of Structurally Related Borapetosides

In the absence of specific data for this compound, this section details the well-documented biological activities of Borapetosides A, C, and E. These findings provide valuable insights into the potential pharmacological profile of this compound.

Hypoglycemic and Anti-diabetic Effects

The most extensively studied activities of the borapetosides are their effects on glucose metabolism.

Borapetoside A and C: Both Borapetoside A and C have demonstrated significant hypoglycemic effects in animal models of diabetes.[2][3] The hypoglycemic action of Borapetoside A is mediated through both insulin-dependent and insulin-independent pathways.[2][4] It has been shown to increase glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin (B600854) signaling pathway.[2][4] Similarly, Borapetoside C improves insulin sensitivity and glucose utilization.[3][5] A comparative structural analysis suggests that the 8R-chirality is crucial for the hypoglycemic activity of Borapetosides A and C, a feature that distinguishes them from the inactive Borapetoside B which possesses 8S-chirality.[2][4]

Borapetoside E: This compound has been shown to improve hyperglycemia and insulin resistance in high-fat-diet-induced type 2 diabetic mice.[6][7]

Anti-hyperlipidemic Effects

Borapetoside E: In addition to its effects on glucose metabolism, Borapetoside E has been reported to improve hyperlipidemia in a mouse model of type 2 diabetes.[6][7]

Quantitative Data on Borapetoside Activity

The following table summarizes the available quantitative data for the biological activities of Borapetosides A, C, and E. It is important to reiterate that no such data has been found for this compound.

CompoundActivityAssayModelResultReference
Borapetoside CHypoglycemicOral Glucose Tolerance TestNormal and Type 2 Diabetic Mice5 mg/kg, i.p. attenuated elevated plasma glucose[5]
Borapetoside AHypoglycemicIn vivoType 2 Diabetic MiceDose-dependent decrease in plasma glucose[2]
Borapetoside AGlycogen (B147801) SynthesisIn vitroIL-6 treated C2C12 cellsIncreased glycogen synthesis[2]
Borapetoside EAnti-hyperglycemicIn vivoHigh-Fat-Diet-Induced Obese MiceMarkedly improved hyperglycemia[6][7]
Borapetoside EAnti-hyperlipidemicIn vivoHigh-Fat-Diet-Induced Obese MiceMarkedly improved hyperlipidemia[6][7]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited for the related borapetosides.

In Vivo Hypoglycemic Activity Assessment (Oral Glucose Tolerance Test)
  • Animal Model: Normal and type 2 diabetic mice (e.g., induced by a high-fat diet).

  • Procedure:

    • Animals are fasted overnight.

    • A baseline blood glucose measurement is taken.

    • The test compound (e.g., Borapetoside C at 5 mg/kg) or vehicle is administered intraperitoneally (i.p.).

    • After a set time (e.g., 30 minutes), an oral glucose load is administered.

    • Blood glucose levels are monitored at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

  • Endpoint: Attenuation of the increase in plasma glucose levels compared to the vehicle control group.[5]

In Vitro Glycogen Synthesis Assay
  • Cell Line: Mouse myoblast C2C12 cells.

  • Procedure:

    • C2C12 cells are cultured and differentiated into myotubes.

    • To induce insulin resistance, cells can be treated with an inflammatory cytokine like IL-6.

    • Cells are then treated with the test compound (e.g., Borapetoside A) at various concentrations.

    • The glycogen content of the cells is measured using a commercial glycogen assay kit.

  • Endpoint: An increase in glycogen content in the treated cells compared to untreated or vehicle-treated cells.[2]

Signaling Pathways

The anti-diabetic effects of borapetosides are linked to the modulation of key signaling pathways involved in glucose and lipid metabolism.

Insulin Signaling Pathway (IR-Akt-GLUT2)

Borapetoside C has been shown to enhance insulin sensitivity by activating the IR-Akt-GLUT2 signaling pathway.[3] This leads to increased glucose uptake and utilization.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Borapetoside_C Borapetoside_C Borapetoside_C->IR Phosphorylation Akt Akt (PKB) IR->Akt Phosphorylation GLUT2 GLUT2 Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake Akt->GLUT2 Translocation SREBP_Pathway Borapetoside_E Borapetoside_E SREBP SREBP Expression Borapetoside_E->SREBP Lipid_Synthesis_Genes Lipid Synthesis Target Genes SREBP->Lipid_Synthesis_Genes Lipid_Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

References

Therapeutic Targets of Borapetosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borapetosides are a class of clerodane diterpenoid glycosides isolated from Tinospora crispa, a plant with a long history of use in traditional medicine for treating various ailments, including diabetes and inflammatory conditions. This technical guide provides a comprehensive overview of the known therapeutic targets and mechanisms of action for Borapetosides, with a focus on Borapetoside A, C, and E. It is important to note that while several Borapetosides have been identified and studied, there is currently a significant lack of published research specifically detailing the therapeutic targets of Borapetoside D . Therefore, this guide will focus on the well-documented members of the Borapetoside family to provide researchers, scientists, and drug development professionals with a detailed understanding of their potential therapeutic applications.

Key Therapeutic Areas and Molecular Mechanisms

The primary therapeutic potential of the studied Borapetosides lies in the management of metabolic disorders, particularly type 2 diabetes and hyperlipidemia. The underlying mechanisms involve the modulation of key signaling pathways related to insulin (B600854) sensitivity, glucose metabolism, and lipid synthesis.

Modulation of Insulin Signaling Pathway by Borapetoside C

Borapetoside C has been demonstrated to improve insulin sensitivity and glucose uptake through the activation of the Insulin Receptor (IR)-Akt-GLUT2 signaling pathway. This mechanism is crucial for maintaining glucose homeostasis.[1]

Signaling Pathway Diagram: Borapetoside C and Insulin Signaling

Borapetoside_C_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin/Borapetoside C Insulin/Borapetoside C IR Insulin Receptor (IR) Insulin/Borapetoside C->IR Binds pIR p-IR IR->pIR Phosphorylation Akt Akt pIR->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation GLUT2_vesicle GLUT2 Vesicle pAkt->GLUT2_vesicle Promotes translocation GLUT2_membrane GLUT2 (at membrane) GLUT2_vesicle->GLUT2_membrane Glucose_uptake Increased Glucose Uptake GLUT2_membrane->Glucose_uptake Facilitates

Caption: Borapetoside C enhances insulin signaling by promoting the phosphorylation of the insulin receptor and Akt, leading to the translocation of GLUT2 to the cell membrane and increased glucose uptake.

Regulation of Lipid Metabolism by Borapetoside E

Borapetoside E has been shown to ameliorate hyperlipidemia by suppressing the expression of Sterol Regulatory Element-Binding Proteins (SREBPs) and their downstream target genes. SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[2][3]

Signaling Pathway Diagram: Borapetoside E and SREBP Inhibition

Borapetoside_E_SREBP_Pathway Borapetoside_E Borapetoside E SREBP_expression SREBP Expression Borapetoside_E->SREBP_expression SREBP_maturation SREBP Maturation (in Golgi) SREBP_expression->SREBP_maturation nSREBP Nuclear SREBP (nSREBP) SREBP_maturation->nSREBP Target_Genes Target Genes (e.g., FASN, ACACA) nSREBP->Target_Genes Activates transcription Lipid_Synthesis Lipid Synthesis (Cholesterol & Fatty Acids) Target_Genes->Lipid_Synthesis

Caption: Borapetoside E inhibits the expression of SREBPs, leading to reduced levels of nuclear SREBPs and subsequent downregulation of genes involved in lipid synthesis.

Quantitative Data Summary

While comprehensive quantitative data for this compound is unavailable, the following table summarizes key findings for other Borapetosides from Tinospora crispa.

CompoundTarget/ActivityModelKey FindingsReference
Borapetoside A Hypoglycemic effectDiabetic miceDecreased plasma glucose levels and increased insulin secretion.[4]
Borapetoside C Insulin SensitivityDiabetic miceIncreased phosphorylation of IR and Akt; enhanced GLUT2 expression. Acute treatment (5mg/kg, i.p.) attenuated elevated plasma glucose.[1]
Borapetoside C Anti-melanoma (in silico)Molecular dockingPredicted to target MMP9 and EGFR.[5]
Borapetoside E Hyperglycemia & HyperlipidemiaHigh-fat-diet-induced obese miceMarkedly improved hyperglycemia, insulin resistance, and hyperlipidemia. Suppressed SREBP expression.[2][3]
Tinospora crispa constituents (including Borapetosides) Insulin Resistance (in silico)Network PharmacologyPredicted targets include PIK3R1, PTPN1, PPARG, INSR, EGFR, TNF, and AKT2.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Borapetosides.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Anti_inflammatory_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed macrophages (e.g., RAW 264.7) in 96-well plates B Pre-treat with various concentrations of Borapetoside A->B C Induce inflammation with LPS (e.g., 1 µg/mL) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Measurement (ELISA for TNF-α, IL-6) D->F G Cell Viability Assay (MTT or CCK-8) D->G

Caption: A general workflow for assessing the in vitro anti-inflammatory activity of a Borapetoside.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells (e.g., HepG2, 3T3-L1) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Borapetoside for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Western Blot Analysis for NF-κB Pathway Activation

  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. To assess NF-κB activation, the phosphorylation of key signaling proteins (e.g., IκBα, p65) and the nuclear translocation of p65 are measured.

  • Protocol:

    • Cell Treatment and Lysis:

      • Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates.

      • Pre-treat with the Borapetoside for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

      • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer:

      • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

      • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that Borapetosides A, C, and E are promising therapeutic agents for metabolic diseases, with well-defined molecular targets in the insulin signaling and lipid metabolism pathways. Their potential anti-inflammatory and anti-cancer activities, as suggested by in silico studies and research on the source plant, warrant further investigation.

A significant gap in the current research is the lack of data on the biological activities and therapeutic targets of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo evaluations. Elucidating the structure-activity relationships within the Borapetoside family will also be crucial for the rational design of more potent and selective therapeutic agents. Further research into the anti-inflammatory and anti-cancer properties of all Borapetosides, including their effects on pathways such as NF-κB and MAPK, will be vital to fully understand their therapeutic potential.

References

Borapetoside D and its role in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Borapetoside D and its Potential Role in Traditional Medicine

Introduction

This compound is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a long history of use in traditional medicine throughout Southeast Asia.[1][2][3][4][5] Also known as "Makabuhai" or "Guduchi," this climbing vine is revered for its wide range of therapeutic properties.[4] While research has illuminated the pharmacological activities of several compounds from T. crispa, this compound remains a less-explored molecule, representing a frontier in natural product drug discovery. This technical guide provides a comprehensive overview of this compound, contextualized by the rich traditional use of its source plant and the established biological activities of its close chemical relatives.

Traditional Medicine Context: Tinospora crispa

Tinospora crispa has been traditionally used to treat a multitude of ailments. Decoctions of the stem are commonly employed as an antipyretic, for managing diabetes, and for treating internal inflammations.[1][3][6] Its applications in traditional systems also extend to the treatment of jaundice, rheumatism, urinary disorders, malaria, hypertension, and skin conditions like scabies and ulcers.[1][2][5] The plant's broad therapeutic profile has prompted scientific investigation into its phytochemical constituents, leading to the isolation of various alkaloids, flavonoids, and terpenoids, including the borapetoside family.[1][2][5]

Chemical Profile: The Borapetosides

The borapetosides are a series of clerodane diterpenoid glycosides that constitute some of the active principles of Tinospora crispa.[6][7] These molecules are characterized by a core diterpene structure with a furan (B31954) ring, to which one or more sugar moieties are attached. While the fundamental structure is similar across the borapetoside family (A, B, C, D, E, F), variations in stereochemistry and glycosylation patterns likely account for differences in their biological activities.[8][9]

Pharmacological Potential of Borapetosides: Insights from Analogs

While direct pharmacological data on this compound is scarce, extensive research on its analogs, particularly Borapetosides A, C, and E, provides a strong foundation for predicting its potential therapeutic roles. The primary area of investigation for these compounds has been their anti-diabetic and metabolic effects.

Anti-Diabetic Activity

Several studies have demonstrated the hypoglycemic effects of borapetosides. Borapetoside A has been shown to lower plasma glucose levels through both insulin-dependent and insulin-independent pathways.[8][10] Its mechanisms include enhancing glucose utilization in peripheral tissues and reducing hepatic gluconeogenesis.[10] Borapetoside C improves insulin (B600854) sensitivity and glucose utilization, with its action linked to the activation of the IR-Akt-GLUT2 signaling pathway.[9][11] Borapetoside E has also shown significant promise in improving hyperglycemia and hyperlipidemia in animal models of type 2 diabetes.[7][12]

Modulation of Signaling Pathways

The anti-diabetic effects of borapetosides are underpinned by their interaction with key metabolic signaling pathways. A recurring target is the insulin signaling cascade. Borapetoside C has been observed to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of the glucose transporter GLUT2.[9][11] This enhancement of insulin signaling is a critical mechanism for improving glucose uptake and utilization. Furthermore, Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis.[7][12]

The following diagram illustrates the insulin signaling pathway, a likely target for this compound, based on evidence from its analogs.

Insulin_Signaling_Pathway Insulin_Receptor Insulin Receptor (IR) Akt Akt Insulin_Receptor->Akt Phosphorylation Cascade Insulin Insulin Insulin->Insulin_Receptor GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake

Caption: Insulin signaling pathway leading to glucose uptake.

Quantitative Data from Borapetoside Analogs

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes key data from studies on its analogs. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a common measure of potency.[13]

CompoundAssayModelResultReference
Borapetoside AHypoglycemic EffectType 1 Diabetic MiceSignificant decrease in plasma glucose[8][10]
Borapetoside CInsulin SensitivityType 1 Diabetic Mice5 mg/kg treatment increased IR and Akt phosphorylation[11]
Borapetoside EHyperglycemiaHigh-Fat Diet-Induced Diabetic MiceMarkedly improved hyperglycemia and insulin resistance[7][12]

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not widely published, a general workflow for the isolation and biological evaluation of such natural products can be outlined.

Isolation and Purification
  • Extraction: Dried and powdered stems of Tinospora crispa are typically subjected to solvent extraction, often starting with a nonpolar solvent and progressing to more polar solvents like ethanol (B145695) or methanol.

  • Fractionation: The crude extract is then partitioned using liquid-liquid extraction with solvents of varying polarity to separate compounds based on their chemical properties.

  • Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to isolate individual compounds.

  • Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain the pure compound.

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biological Assays

A general workflow for assessing the anti-diabetic potential would involve:

  • In Vitro Screening: Initial testing of the compound on relevant cell lines (e.g., muscle cells, adipocytes, liver cells) to assess effects on glucose uptake, insulin signaling, and gene expression.

  • Enzyme Inhibition Assays: Evaluating the inhibitory activity against key enzymes in carbohydrate metabolism, such as α-glucosidase.

  • Animal Studies: In vivo experiments using animal models of diabetes (e.g., streptozotocin-induced or high-fat diet-induced) to evaluate effects on blood glucose, insulin levels, and lipid profiles.

The following diagram illustrates a generalized workflow for natural product drug discovery, applicable to the study of this compound.

Drug_Discovery_Workflow Start Start: Traditional Knowledge Extraction Extraction & Fractionation Start->Extraction Isolation Isolation & Purification (HPLC) Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure In_Vitro In Vitro Bioassays Structure->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt End Preclinical & Clinical Trials Lead_Opt->End

Caption: Generalized workflow for natural product drug discovery.

Conclusion and Future Directions

This compound represents a compelling yet understudied component of Tinospora crispa's medicinal arsenal. While direct evidence of its biological activity is limited, the well-documented anti-diabetic and metabolic-modulating properties of its close analogs, Borapetosides A, C, and E, provide a strong rationale for its investigation. Future research should focus on the complete isolation and structural confirmation of this compound, followed by a comprehensive evaluation of its pharmacological profile. Key areas of interest would include its effects on insulin signaling, glucose and lipid metabolism, and its potential anti-inflammatory and immunomodulatory activities, which are also reported for T. crispa extracts.[2][5] Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent, further validating the traditional use of this important medicinal plant.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside that has been isolated from the stems of Tinospora tuberculata. As a member of the borapetoside family, it is of interest to researchers for its potential biological activities, which may be similar to other compounds in this class that have demonstrated hypoglycemic and anti-inflammatory properties. These application notes provide a detailed overview of the available protocols for the isolation and purification of this compound, compiled from primary scientific literature. While a definitive, detailed protocol for this compound is not widely available, this document synthesizes information from the original isolation report and methodologies used for similar compounds from the Tinospora genus.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. This information is crucial for its detection and characterization during the isolation and purification process.

PropertyValueReference
Molecular Formula C₃₃H₄₆O₁₆[1]
Molecular Weight 698.7 g/mol [1]
Compound Type Diterpenoid Glycoside[1]
Plant Source Tinospora tuberculata[1]

Experimental Protocols

The following protocols are based on the original report of the isolation of this compound and general methods for the separation of diterpenoid glycosides from Tinospora species.

Plant Material Collection and Preparation
  • Plant Material: Fresh stems of Tinospora tuberculata.

  • Preparation: The collected stems should be air-dried and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude this compound

This protocol describes the initial solvent extraction to obtain a crude extract containing this compound and other secondary metabolites.

  • Maceration: The powdered stems of Tinospora tuberculata are macerated with methanol (B129727) (MeOH) at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH). The diterpenoid glycosides, including this compound, are expected to concentrate in the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

a. Column Chromatography (Initial Separation)

  • Stationary Phase: Silica gel is a common choice for the initial separation of compounds from the n-butanol fraction.

  • Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting with a high ratio of CHCl₃ and gradually increasing the proportion of MeOH.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known borapetosides.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: A reversed-phase C18 column is typically used for the final purification of diterpenoid glycosides.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water is a common mobile phase for separating these types of compounds. The gradient is optimized to achieve baseline separation of the target compound from closely eluting impurities.

  • Detection: A UV detector is used to monitor the elution of compounds.

  • Fraction Collection: The peak corresponding to this compound is collected. The purity of the collected fraction should be assessed using analytical HPLC.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the chemical structure and stereochemistry of the molecule.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Tinospora tuberculata.

G plant_material Tinospora tuberculata Stems powdered_material Pulverized Stems plant_material->powdered_material extraction Methanol Extraction powdered_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, CHCl₃, n-BuOH) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chrom Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) butanol_fraction->column_chrom crude_borapetoside_d Fractions containing this compound column_chrom->crude_borapetoside_d prep_hplc Preparative HPLC (C18, ACN-H₂O Gradient) crude_borapetoside_d->prep_hplc pure_borapetoside_d Pure this compound prep_hplc->pure_borapetoside_d characterization Structural Characterization (MS, NMR) pure_borapetoside_d->characterization

Caption: General workflow for the isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, studies on related borapetosides, such as Borapetoside C and E, suggest potential involvement in metabolic regulation. Borapetoside C has been shown to improve insulin (B600854) sensitivity, potentially through the activation of the IR-Akt-GLUT2 signaling pathway[2]. Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis[3]. The diagram below illustrates a potential signaling pathway that may be influenced by this compound, based on the activity of its analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InsulinReceptor Insulin Receptor (IR) Akt Akt/PKB InsulinReceptor->Akt GLUT2 GLUT2 Akt->GLUT2 Promotes translocation SREBP SREBP LipidSynthesisGenes Lipid Synthesis Genes SREBP->LipidSynthesisGenes Regulates transcription BorapetosideD This compound BorapetosideD->InsulinReceptor Activates? BorapetosideD->SREBP Inhibits?

Caption: Putative signaling pathway for this compound.

Concluding Remarks

The isolation and purification of this compound require a systematic approach involving solvent extraction and multiple chromatographic steps. While the detailed experimental parameters from the original isolation study are not fully accessible, the protocols outlined here, based on established methods for similar compounds, provide a solid foundation for researchers. Further investigation is warranted to fully characterize the biological activities and underlying mechanisms of action of this compound, which may hold promise for the development of new therapeutic agents.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside that can be isolated from plant species such as Tinospora crispa. Members of the borapetoside family have garnered interest for their potential pharmacological activities, including effects on glucose and lipid metabolism.[1][2] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds. This document provides a detailed, proposed methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for analogous compounds.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

A robust sample preparation protocol is essential to remove interfering substances from complex biological matrices and to concentrate the analyte of interest.[3][4] Protein precipitation is a common and effective method for the extraction of small molecules like this compound from plasma or serum.[5]

Materials:

  • Blank plasma/serum (for calibration standards and quality controls)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Vortex mixer

Procedure:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank plasma/serum.

  • Aliquoting: Aliquot 100 µL of plasma/serum sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution to each tube and vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method

The following LC conditions are proposed based on methods used for the analysis of other diterpenoid glycosides.[6]

  • Instrument: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method

The MS parameters should be optimized by infusing a standard solution of this compound. The following are proposed starting conditions.

  • Instrument: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and data-dependent MS/MS for qualitative analysis.

Data Presentation

Proposed MRM Transitions for this compound Quantification

Since specific experimental data for this compound is not available, the following table presents hypothetical MRM transitions based on the fragmentation patterns of structurally similar compounds like Borapetoside C. The exact masses and transitions would need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound[M-H]⁻Fragment 1(To be optimized)100
This compound[M-H]⁻Fragment 2(To be optimized)100
Internal Standard[M-H]⁻Fragment 1(To be optimized)100
Quantitative Parameters for Related Borapetosides

The following table summarizes quantitative data for Borapetoside B and E from a validated HPLC-PDA method, which can serve as a reference for the expected performance of an LC-MS method for this compound.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Borapetoside B5-500>0.990.491.4892.34-96.19
Borapetoside E5-500>0.993.7111.2392.34-96.19

Data adapted from a study on Borapetoside B and E. The actual values for this compound may differ.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (ice-cold ACN) Add_IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporation (Optional) Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial Injection Injection into UHPLC Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

Proposed MS/MS Fragmentation Pathway of this compound

The fragmentation of diterpenoid glycosides in negative ion mode typically involves the loss of the sugar moiety and subsequent cleavages of the diterpenoid core.[7][8]

G cluster_pathway Proposed Fragmentation Pathway of this compound Parent [M-H]⁻ This compound Precursor Ion Loss_Glucose [M-H-162]⁻ Loss of Glucose Parent:pre->Loss_Glucose:aglycone - C₆H₁₀O₅ Fragment1 Fragment Ion 1 Loss_Glucose->Fragment1 - H₂O Fragment2 Fragment Ion 2 Loss_Glucose->Fragment2 - CO Fragment3 Fragment Ion 3 Fragment1->Fragment3 - CH₃

Caption: Proposed MS/MS fragmentation of this compound in negative ion mode.

Proposed Signaling Pathway for this compound

Based on the known biological activities of other borapetosides, such as Borapetoside A and C, which have been shown to improve insulin (B600854) sensitivity and glucose metabolism, a potential signaling pathway for this compound is proposed to involve the insulin signaling cascade.[1][9][10]

G cluster_pathway Proposed Insulin Signaling Pathway for this compound Borapetoside_D This compound IR Insulin Receptor (IR) Borapetoside_D->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Stimulation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed mechanism of action of this compound on the insulin signaling pathway.

References

Nuclear magnetic resonance (NMR) spectroscopy for Borapetoside D structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine. The structural characterization of such natural products is fundamental for understanding their biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex molecules like this compound. This document provides a detailed overview of the application of one- and two-dimensional NMR techniques for this purpose, including experimental protocols and data interpretation. While complete NMR data for this compound is not publicly available, this application note utilizes data from the closely related and structurally similar Borapetoside C, also from Tinospora crispa, to illustrate the elucidation process.

Data Presentation

The structural elucidation of this compound and its analogues relies on the comprehensive analysis of ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The following tables summarize the ¹H and ¹³C NMR data for the aglycone and sugar moieties of a representative borapetoside.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
1.65m
1.45m
23.80br s
36.45br s
64.95dd11.5, 4.5
2.25m
2.15m
82.70dd12.5, 4.5
102.45d8.5
11α1.85m
11β1.75m
125.20t8.0
146.40t1.5
157.45t1.5
167.40br s
191.25s
200.95d6.5
OMe3.75s
Glucosyl Moiety
1'4.80d7.5
2'3.25t8.0
3'3.40t8.5
4'3.35t9.0
5'3.45m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

PositionδC (ppm)
136.5
270.1
3142.0
4138.5
545.2
677.0
727.8
848.5
953.0
1044.5
1129.5
1275.5
13126.0
14108.5
15144.0
16140.0
17175.0
18168.0
1925.0
2017.5
OMe52.0
Glucosyl Moiety
1'103.0
2'75.0
3'78.0
4'71.5
5'78.5
6'62.5

Experimental Protocols

The following protocols outline the standard procedures for acquiring the NMR data necessary for the structure elucidation of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the isolated this compound and dissolve it in approximately 0.6 mL of deuterated methanol (B129727) (CD₃OD).

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

1D NMR Spectroscopy
  • ¹H NMR Spectrum:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Spectrum:

    • Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

    • Typical parameters: 2048 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • DEPT-135:

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D NMR Spectroscopy
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • A gradient-selected COSY (gCOSY) is typically used.

    • Typical parameters: 2 scans per increment, 256 increments in the F1 dimension, and 2048 data points in the F2 dimension.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates proton signals with the signals of directly attached carbon atoms.

    • A gradient-selected HSQC with sensitivity enhancement is preferred.

    • Typical parameters: 4 scans per increment, 256 increments in the F1 dimension, and 1024 data points in the F2 dimension. The spectral widths are typically 12 ppm in the proton dimension and 160 ppm in the carbon dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • A gradient-selected HMBC is used.

    • Typical parameters: 8 scans per increment, 256 increments in the F1 dimension, and 2048 data points in the F2 dimension. The long-range coupling delay is typically optimized for a J-coupling of 8 Hz.

Data Interpretation and Structure Elucidation Workflow

The structure of this compound is elucidated by a systematic analysis of the NMR data:

  • ¹H and ¹³C NMR Analysis: The number and types of proton and carbon signals provide initial information about the molecular formula and functional groups present. For example, signals in the aromatic region of the ¹H NMR spectrum can indicate the presence of a furan (B31954) ring, a characteristic feature of many clerodane diterpenoids.

  • DEPT-135 Analysis: This spectrum helps in assigning the carbon signals to methyl (CH₃), methylene (B1212753) (CH₂), or methine (CH) groups.

  • COSY Analysis: The COSY spectrum is used to trace out the proton-proton coupling networks, allowing for the identification of individual spin systems within the molecule, such as the sugar moiety and different fragments of the diterpenoid skeleton.

  • HSQC Analysis: By correlating each proton with its directly attached carbon, the HSQC spectrum allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is key to assembling the complete structure. Long-range correlations connect the different spin systems identified from the COSY spectrum. For instance, correlations from anomeric protons of the sugar unit to a carbon in the diterpenoid skeleton establish the point of glycosylation. Similarly, correlations from methyl protons to quaternary carbons help in placing these groups within the molecular framework.

Visualization of the Elucidation Workflow

The logical progression from initial data acquisition to the final elucidated structure can be visualized as a workflow.

structure_elucidation_workflow cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Spectral Analysis cluster_structure_determination Structure Determination 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Identify_Spin_Systems Identify Spin Systems (COSY) 1D_NMR->Identify_Spin_Systems 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Identify_Spin_Systems Assign_Protonated_Carbons Assign Protonated Carbons (HSQC) Identify_Spin_Systems->Assign_Protonated_Carbons Connect_Fragments Connect Fragments (HMBC) Assign_Protonated_Carbons->Connect_Fragments Assemble_Fragments Assemble Fragments Connect_Fragments->Assemble_Fragments Final_Structure Elucidated Structure of This compound Assemble_Fragments->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Conclusion

NMR spectroscopy provides a powerful and non-destructive suite of techniques for the complete structure determination of complex natural products like this compound. Through the systematic application of 1D and 2D NMR experiments, it is possible to unambiguously assign all proton and carbon signals and to piece together the molecular architecture, including the stereochemistry. The protocols and data presented here serve as a guide for researchers involved in the isolation and characterization of novel bioactive compounds.

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a natural compound of interest for potential therapeutic applications. As part of the preclinical safety and efficacy assessment, it is crucial to characterize its cytotoxic profile. These application notes provide a comprehensive guide to utilizing cell-based assays for screening the cytotoxicity of this compound. The following protocols detail methodologies for assessing cell viability, membrane integrity, and apoptosis induction, which are key indicators of a compound's cytotoxic potential.

Overview of Cytotoxicity Screening Workflow

A tiered approach is recommended for screening the cytotoxic effects of this compound. The workflow begins with a primary screen to assess overall cell viability, followed by secondary assays to elucidate the mechanism of cell death (e.g., necrosis or apoptosis).

Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis A Dose-Response and Time-Course Setup (e.g., 0.1, 1, 10, 100 µM this compound) (e.g., 24, 48, 72 hours) B Cell Viability Assay (MTT Assay) A->B Treatment C Membrane Integrity Assay (LDH Assay) B->C Investigate Necrosis D Apoptosis Assay (Caspase-3/7 Assay) B->D Investigate Apoptosis E IC50 Determination C->E F Mechanism of Cell Death Elucidation C->F D->E D->F

Caption: Experimental workflow for this compound cytotoxicity screening.

Experimental Protocols

Cell Culture and Treatment

A human cancer cell line, such as HeLa (cervical cancer), is a suitable model for initial cytotoxicity screening.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

Protocol:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, and 72 hours.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[2][4]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][5]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.[2][4][3]

  • Incubate the plate for 4 hours at 37°C.[4][3]

  • Carefully remove the medium.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][5]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7][8]

Materials:

  • LDH assay kit

  • Microplate reader

Protocol:

  • After treatment with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9][10]

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11][12][13][14] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to release a substrate for luciferase, generating a luminescent signal.[11][12]

Materials:

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12][14]

  • Remove the 96-well plates containing the treated cells from the incubator and let them equilibrate to room temperature.[12][14]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12][14]

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.[14]

  • Measure the luminescence using a luminometer.

Data Presentation and Analysis

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves.

Table 1: Cell Viability (MTT Assay) of HeLa Cells Treated with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control 100 ± 4.5100 ± 5.1100 ± 4.8
0.1 98 ± 3.995 ± 4.292 ± 5.3
1 92 ± 5.185 ± 4.778 ± 6.1
10 75 ± 6.252 ± 5.541 ± 4.9
100 43 ± 4.821 ± 3.915 ± 3.2
IC50 (µM) >10022.515.8

Table 2: Membrane Integrity (LDH Release) and Apoptosis (Caspase-3/7 Activity) in HeLa Cells after 48h Treatment with this compound

Concentration (µM)% LDH ReleaseRelative Caspase-3/7 Activity (Fold Change)
Vehicle Control 5 ± 1.21.0 ± 0.2
0.1 6 ± 1.51.2 ± 0.3
1 8 ± 2.12.5 ± 0.4
10 15 ± 3.35.8 ± 0.7
100 25 ± 4.18.2 ± 1.1

Signaling Pathway Visualization

Should the cytotoxicity screening indicate that this compound induces apoptosis, further investigation into the underlying signaling pathway is warranted. The following diagram illustrates the canonical intrinsic and extrinsic apoptosis pathways.

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cleavage CellularStress Cellular Stress (e.g., DNA Damage) p53 p53 Activation CellularStress->p53 BaxBak Bax/Bak Activation p53->BaxBak BaxBak->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) CytochromeC->Apoptosome Binding Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase37 Cleavage Caspase37 Caspase-3/7 (Executioner Caspases) Procaspase37->Caspase37 Activation Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Disclaimer: These protocols provide a general framework. Optimization of cell number, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Studying the Effects of Borapetoside D in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for various ailments, including diabetes and inflammation. While research has focused on related compounds such as Borapetoside A, C, and E, demonstrating their potential in managing metabolic disorders, the specific biological activities of this compound remain less explored. These application notes provide a framework for investigating the therapeutic potential of this compound in preclinical animal models, focusing on its hypothesized anti-diabetic, anti-inflammatory, and anti-cancer effects. The protocols outlined below are based on established methodologies and findings for structurally similar compounds from Tinospora crispa.[1][2]

Anti-Diabetic and Metabolic Effects

Based on the demonstrated efficacy of other Borapetosides in improving glycemic control and lipid metabolism, this compound is a candidate for investigation as a treatment for type 1 and type 2 diabetes.[2][3][4][5]

Animal Model: High-Fat Diet (HFD)-Induced Type 2 Diabetes in Mice

This model mimics the development of type 2 diabetes in humans, characterized by obesity, insulin (B600854) resistance, and hyperglycemia, making it suitable for evaluating the therapeutic effects of this compound on these conditions.[6][7]

1.1.1. Experimental Protocol

  • Animal Selection: Use male C57BL/6J mice, 6-8 weeks old.[7]

  • Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.

  • Induction of Diabetes:

    • Feed the experimental group a high-fat diet (HFD; e.g., 60 kcal% fat) for 12-16 weeks.[6]

    • Feed the control group a standard chow diet (e.g., 10 kcal% fat).

    • Monitor body weight and food intake weekly.

  • Grouping and Treatment:

    • After the induction period, confirm hyperglycemia (fasting blood glucose > 250 mg/dL).

    • Randomly divide HFD-fed mice into the following groups (n=8-10 per group):

      • Vehicle Control (e.g., saline or 0.5% CMC)

      • This compound (low dose, e.g., 5 mg/kg)

      • This compound (high dose, e.g., 10 mg/kg)

      • Positive Control (e.g., Metformin, 150 mg/kg)

    • Administer treatments daily via oral gavage or intraperitoneal injection for 4-8 weeks.

  • Assessments:

    • Weekly: Body weight, food intake, fasting blood glucose.

    • Bi-weekly/Monthly: Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).

    • End of Study:

      • Collect blood for analysis of plasma insulin, triglycerides, total cholesterol, HDL, and LDL.

      • Harvest liver and adipose tissue for histopathology (H&E staining for steatosis, adipocyte size) and molecular analysis (gene and protein expression).

1.1.2. Data Presentation: Expected Outcomes

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (Metformin)
Body Weight (g) 45.2 ± 3.541.8 ± 3.139.5 ± 2.9 40.1 ± 3.0
Fasting Blood Glucose (mg/dL) 280 ± 25210 ± 20**165 ± 18 180 ± 22
Plasma Insulin (ng/mL) 2.5 ± 0.41.8 ± 0.31.4 ± 0.2 1.6 ± 0.3
Triglycerides (mg/dL) 150 ± 15120 ± 12100 ± 10 110 ± 11
Total Cholesterol (mg/dL) 220 ± 20180 ± 18160 ± 15 170 ± 16
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SD. (Note: These are hypothetical data based on expected outcomes for illustrative purposes).
Animal Model: Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice

This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia, and is used to assess therapies that work independently of insulin secretion or protect β-cells.[8][9]

1.2.1. Experimental Protocol

  • Animal Selection: Use male C57BL/6J or ICR mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for one week.

  • Induction of Diabetes:

    • Fast mice for 4-6 hours.

    • Administer a single high dose of STZ (150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) intraperitoneally.[10] STZ should be freshly dissolved in cold citrate (B86180) buffer (pH 4.5).[9][11]

    • Monitor blood glucose levels. Mice with fasting blood glucose ≥ 250 mg/dL after 72 hours are considered diabetic.

  • Grouping and Treatment:

    • Divide diabetic mice into groups (n=8-10): Vehicle, this compound (low and high dose), and Positive Control (e.g., Insulin).

    • Administer treatments daily for 4 weeks.

  • Assessments:

    • Monitor blood glucose and body weight regularly.

    • At the end of the study, collect blood for biochemical analysis and the pancreas for histopathology (islet morphology) and immunohistochemistry (insulin staining).

    • Assess liver glycogen (B147801) content and the expression of key gluconeogenic enzymes (e.g., PEPCK, G6Pase).

1.2.2. Data Presentation: Expected Outcomes

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (Insulin)
Fasting Blood Glucose (mg/dL) 450 ± 40380 ± 35310 ± 30**150 ± 25***
Liver Glycogen (mg/g tissue) 15 ± 325 ± 435 ± 5 45 ± 6***
PEPCK mRNA (relative expression) 3.0 ± 0.52.2 ± 0.4*1.5 ± 0.31.2 ± 0.2**
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SD. (Note: These are hypothetical data).
Signaling Pathway

G Borapetoside_D This compound IR IR Borapetoside_D->IR Activates SREBP1c SREBP1c Borapetoside_D->SREBP1c Inhibits NFkB NFkB Borapetoside_D->NFkB Inhibits Apoptosis_Pathway Apoptosis_Pathway Borapetoside_D->Apoptosis_Pathway Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Borapetoside_D->Cell_Cycle_Arrest Induces

Anti-Inflammatory Effects

Clerodane diterpenoids from Tinospora crispa have been reported to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.[12][13][14][15]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, ideal for screening the anti-inflammatory activity of novel compounds.[16][17][18][19][20]

2.1.1. Experimental Protocol

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g).[16]

  • Acclimatization: Acclimatize rats for one week.

  • Grouping and Treatment:

    • Randomly divide rats into groups (n=6-8):

      • Vehicle Control

      • This compound (e.g., 10, 20, 40 mg/kg)

      • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Administer treatments orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[17][20]

    • The left paw can be injected with saline as a control.

  • Assessment of Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0h) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18][19]

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

  • Endpoint Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue to measure levels of inflammatory mediators such as TNF-α, IL-6, PGE2, and myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

2.1.2. Data Presentation: Expected Outcomes

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control 0.85 ± 0.12-
This compound (10 mg/kg) 0.68 ± 0.1020.0%
This compound (20 mg/kg) 0.51 ± 0.09**40.0%
This compound (40 mg/kg) 0.38 ± 0.07 55.3%
Positive Control (Indomethacin) 0.32 ± 0.0662.4%
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SD. (Note: These are hypothetical data).
Workflow Diagram

G cluster_workflow Carrageenan-Induced Edema Workflow start Animal Acclimatization grouping Random Grouping treatment Pre-treatment (Vehicle, this compound, Indomethacin) induction Carrageenan Injection (Sub-plantar) monitoring Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) analysis Calculate % Inhibition endpoint Endpoint Tissue Analysis (Optional) result Results

Anti-Cancer Effects

Extracts from Tinospora crispa have shown moderate anti-proliferative activity against various cancer cell lines, providing a rationale to investigate this compound for its potential anti-cancer properties.[1][21][22][23]

Animal Model: Xenograft Mouse Model

This model involves implanting human cancer cells into immunodeficient mice and is a standard for evaluating the in vivo efficacy of potential anti-cancer agents.[24][25][26][27]

3.1.1. Experimental Protocol

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.

  • Animal Selection: Use immunodeficient mice (e.g., Nude, SCID, or NSG), 4-6 weeks old.[24][25]

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in PBS or media, often mixed with Matrigel to improve tumor take.

    • Inject approximately 2-5 x 10^6 cells subcutaneously into the flank of each mouse.[24]

  • Grouping and Treatment:

    • Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into groups (n=8-10).[24]

    • Groups: Vehicle Control, this compound (low and high dose), Positive Control (a standard chemotherapeutic agent for the chosen cell line).

    • Administer treatments for a specified period (e.g., 21-28 days).

  • Assessments:

    • Measure tumor volume with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (width)² x length/2.[24]

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

    • Tumor tissue can be used for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and Western blot analysis of key signaling proteins.

3.1.2. Data Presentation: Expected Outcomes

Treatment GroupFinal Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control 1500 ± 2501.4 ± 0.2-
This compound (20 mg/kg) 1050 ± 1801.0 ± 0.1530.0%
This compound (40 mg/kg) 750 ± 150 0.7 ± 0.1250.0%
Positive Control 300 ± 90 0.3 ± 0.0880.0%
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SD. (Note: These are hypothetical data).
Logical Relationship Diagram

G

Conclusion

The protocols and frameworks provided herein offer a comprehensive starting point for the preclinical evaluation of this compound. Based on the activities of related compounds, there is a strong rationale to investigate its potential as a therapeutic agent for metabolic diseases, inflammation, and cancer. Rigorous adherence to these established animal model protocols will be crucial in elucidating the pharmacological profile of this compound and determining its potential for further development.

References

Application Notes and Protocols: Investigating Borapetoside D as a Potential DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and serine exopeptidase that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released in response to food intake and potentiate insulin (B600854) secretion in a glucose-dependent manner. By inactivating GLP-1 and GIP, DPP-4 curtails their insulinotropic effects. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to improved glycemic control.[2]

Borapetoside D is a clerodane diterpenoid glycoside that can be isolated from plants of the Tinospora genus. While other compounds from this genus have been investigated for their anti-diabetic properties, the specific activity of this compound against DPP-4 has not been extensively characterized. These application notes provide a comprehensive experimental framework to investigate the potential of this compound as a novel DPP-4 inhibitor, from initial in vitro screening to cell-based functional assays.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the direct inhibitory effect of this compound on recombinant human DPP-4 enzyme activity.[2] The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which releases the highly fluorescent AMC upon cleavage by DPP-4.[1]

Experimental Protocol

Materials:

  • Recombinant Human DPP-4 Enzyme

  • Gly-Pro-AMC substrate

  • This compound (of known purity)

  • Sitagliptin (positive control inhibitor)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1][4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[1]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in DPP-4 Assay Buffer to achieve a range of final assay concentrations. Prepare a similar dilution series for Sitagliptin.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 25 µL of this compound dilution.

    • Positive Control Wells: 25 µL of Sitagliptin dilution.

    • Enzyme Control (100% Activity) Wells: 25 µL of DPP-4 Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) Wells: 50 µL of DPP-4 Assay Buffer.

  • Enzyme Addition: Add 25 µL of diluted DPP-4 enzyme solution to all wells except the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Subtract the blank well fluorescence from all other wells.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[2]

Data Presentation
CompoundIC₅₀ (µM)Hill Slope
This compoundTo be determinedTo be determined
SitagliptinTo be determinedTo be determined
A table for summarizing in vitro DPP-4 inhibition data.

Molecular Docking of this compound with DPP-4

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein target.[5] This protocol outlines the steps to investigate the potential interaction of this compound with the active site of the DPP-4 enzyme.

Experimental Protocol

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro)[6]

  • Protein Data Bank (PDB) for the crystal structure of DPP-4 (e.g., PDB ID: 1X70, 3G0B)[7]

  • A 3D structure of this compound (can be generated from its 2D structure, e.g., from PubChem CID 151200485)[8]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human DPP-4 complexed with a known inhibitor.

    • Remove the co-crystallized ligand and water molecules from the PDB file.

    • Add polar hydrogens and assign appropriate atomic charges to the protein.

    • Define the binding site (grid box) based on the position of the co-crystallized ligand in the original PDB file. Key active site residues include Glu205, Glu206, Tyr662, Tyr666, Ser630, and Arg125.[3]

  • Ligand Preparation:

    • Generate a 3D conformer of this compound.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Run the docking algorithm to place the flexible this compound ligand into the rigid (or partially flexible) DPP-4 active site.

    • Generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies or docking scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the interactions between this compound and the DPP-4 active site residues (e.g., hydrogen bonds, hydrophobic interactions).[9]

    • Compare the binding mode of this compound to that of known DPP-4 inhibitors like Sitagliptin.

Data Presentation
LigandPDB IDDocking Score (kcal/mol)Key Interacting Residues
This compounde.g., 1X70To be determinede.g., Glu205, Tyr662
Sitagliptine.g., 1X70To be determinede.g., Glu205, Tyr666
A table for summarizing molecular docking results.

Cell-Based DPP-4 Inhibition and Functional Assays

Cell-based assays provide a more physiologically relevant environment to assess the efficacy of a potential inhibitor. The human intestinal Caco-2 cell line is a suitable model as it endogenously expresses DPP-4 on its brush border membrane.[10][11]

Cell-Based DPP-4 Activity Assay

Protocol:

  • Cell Culture: Culture Caco-2 cells until they form a confluent monolayer. For this assay, non-differentiated (2-4 day post-seeding) cells are often used as they express high levels of DPP-4 activity.[12]

  • Treatment: Wash the Caco-2 cell monolayers with a suitable buffer (e.g., PBS or HBSS). Add this compound at various concentrations to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C.[11]

  • Assay: After incubation, add the Gly-Pro-AMC substrate directly to the cells.

  • Measurement and Analysis: Measure the fluorescence increase over time as described in the in vitro protocol (Section 1.1). Calculate the IC₅₀ value for this compound in the cellular context.[13]

GLP-1 Secretion Assay

This assay determines if this compound can enhance the secretion of GLP-1 from enteroendocrine cells, which would be an expected downstream effect of DPP-4 inhibition. The murine STC-1 cell line is a common model for studying GLP-1 release.[14]

Protocol:

  • Cell Culture: Culture STC-1 cells in an appropriate medium.

  • Stimulation: Wash the cells and incubate with a basal buffer. Then, treat the cells with a known GLP-1 secretagogue (e.g., glucose or a fatty acid) in the presence or absence of various concentrations of this compound for a defined period (e.g., 2 hours).[14]

  • Sample Collection: Collect the cell culture supernatant. To prevent GLP-1 degradation, add a DPP-4 inhibitor (other than the one being tested) and a protease inhibitor cocktail immediately after collection.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[15]

  • Analysis: Compare the amount of GLP-1 secreted in the presence of this compound to the control groups.

Intracellular cAMP Measurement

GLP-1 receptor activation by GLP-1 leads to an increase in intracellular cyclic AMP (cAMP).[16] This assay measures the functional consequence of potentially elevated GLP-1 levels due to DPP-4 inhibition by this compound.

Protocol:

  • Cell Culture: Use a cell line expressing the GLP-1 receptor (e.g., pancreatic beta-cell lines like MIN6 or RIN-m5F, or engineered HEK293 cells).

  • Treatment: Pre-treat the cells with various concentrations of this compound. Then, stimulate the cells with a sub-maximal concentration of GLP-1.

  • Cell Lysis and Measurement: After stimulation, lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP levels using a commercial assay kit (e.g., luminescence-based, ELISA, or HTRF).[17][18]

  • Analysis: Determine if this compound pre-treatment leads to a potentiation of GLP-1-induced cAMP production.

Data Presentation
AssayCell LineParameter MeasuredResult for this compound
Cell-Based DPP-4 InhibitionCaco-2IC₅₀ (µM)To be determined
GLP-1 SecretionSTC-1Fold-increase in GLP-1To be determined
cAMP Accumulatione.g., MIN6Fold-increase in cAMPTo be determined
A table for summarizing cell-based assay results.

Visualizations

DPP4_Signaling_Pathway cluster_gut Intestinal Lumen cluster_lcell L-Cell cluster_blood Bloodstream cluster_pancreas Pancreatic Beta-Cell Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) stimulates DPP-4 DPP-4 GLP-1 (Active)->DPP-4 substrate GLP-1R GLP-1R GLP-1 (Active)->GLP-1R binds GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) degrades This compound This compound This compound->DPP-4 inhibits cAMP cAMP GLP-1R->cAMP increases Insulin Release Insulin Release cAMP->Insulin Release promotes

Caption: DPP-4 signaling pathway and the proposed inhibitory action of this compound.

Experimental_Workflow A In Vitro DPP-4 Inhibition Assay C Determine IC50 Value A->C B Molecular Docking Simulation D Predict Binding Mode & Affinity B->D E Cell-Based DPP-4 Inhibition Assay (Caco-2 cells) C->E D->E F Cellular IC50 E->F G Functional Assays F->G H GLP-1 Secretion (STC-1 cells) G->H I cAMP Accumulation (GLP-1R expressing cells) G->I J Evaluate Downstream Biological Effects H->J I->J

Caption: Experimental workflow for evaluating this compound as a DPP-4 inhibitor.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits DPP-4 Biochemical Biochemical Evidence: Direct enzyme inhibition (In Vitro Assay) Hypothesis->Biochemical Computational Computational Evidence: Predicted binding to active site (Docking) Hypothesis->Computational Cellular Cellular Evidence: Inhibition in a physiologically relevant model Biochemical->Cellular Computational->Cellular Functional Functional Outcome: Potentiation of GLP-1 signaling pathway (GLP-1 & cAMP assays) Cellular->Functional Conclusion Conclusion: This compound is a potential DPP-4 inhibitor for further development Functional->Conclusion

Caption: Logical relationship of the proposed study on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Borapetoside D Extraction from Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Borapetoside D from Tinospora crispa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Tinospora crispa?

This compound is a clerodane diterpenoid glycoside found in the medicinal plant Tinospora crispa.[1] This class of compounds, including the related Borapetosides A, C, and E, has garnered significant interest for its potential therapeutic properties, particularly in the management of diabetes and related metabolic disorders.[2][3][4] Research suggests that these compounds can improve insulin (B600854) sensitivity, making them promising candidates for drug development.[1][2]

Q2: Which extraction methods are commonly used for obtaining this compound?

Traditional and modern extraction techniques can be employed to isolate this compound and other terpenoids from Tinospora crispa. Common methods include:

  • Soxhlet Extraction: A classical method using organic solvents like ethanol (B145695) or methanol (B129727) for exhaustive extraction.[5]

  • Maceration: A simple technique involving soaking the plant material in a solvent over a period of time.[6]

  • Ultrasound-Assisted Extraction (UAE): A more efficient method that uses ultrasonic waves to enhance solvent penetration and reduce extraction time and temperature.[6]

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent, to extract compounds with high purity.[7]

Q3: What are the expected yields for Tinospora crispa extracts?

The yield of crude extract from Tinospora crispa stems can vary significantly depending on the extraction method and its parameters. For instance, Ultrasound-Assisted Extraction (UAE) using 70% ethanol has reported crude extract yields ranging from 4.49% to 10.60% (w/w) based on the duration and amplitude of the ultrasound. Specific yields of purified this compound are not widely reported and will be considerably lower than the crude extract yield.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental workflow. Consider the following troubleshooting steps:

  • Plant Material Quality: The concentration of secondary metabolites can vary based on the plant's geographical origin, age, and harvesting time.[8] Ensure you are using high-quality, properly identified Tinospora crispa stems.

  • Particle Size: Inefficient grinding of the plant material can limit solvent penetration. Aim for a fine, uniform powder to maximize the surface area for extraction.

  • Extraction Solvent: The polarity of the solvent is crucial. Diterpenoid glycosides like this compound are moderately polar. Solvents like 70-95% ethanol are often effective.[9] If yields are low, consider adjusting the ethanol concentration or exploring other solvent systems.

  • Extraction Parameters: Time, temperature, and solvent-to-solid ratio are critical. For methods like UAE, amplitude and cycle are also key. Systematically optimize these parameters to find the most efficient conditions.[10]

  • Compound Degradation: Borapetosides, as clerodane diterpenoids, may be susceptible to degradation under harsh conditions (e.g., high temperatures, extreme pH).[5] Opt for methods that use lower temperatures, such as UAE, and ensure the pH of your extraction solvent is near neutral.

  • Purification Losses: Significant amounts of the target compound can be lost during purification steps (e.g., column chromatography). Monitor each fraction carefully using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent inadvertent discarding of the product.

Issue 2: Co-extraction of Impurities and Pigments

Q: My crude extract is dark and contains many impurities, making purification difficult. How can I obtain a cleaner initial extract?

A: The co-extraction of chlorophyll, tannins, and other pigments is a common issue. Here are some strategies to mitigate this:

  • Pre-extraction with Nonpolar Solvents: Before the main extraction, wash the dried plant material with a nonpolar solvent like n-hexane. This will remove lipids, waxes, and some pigments without extracting the more polar this compound.

  • Solvent Partitioning: After the initial extraction (e.g., with ethanol), perform a liquid-liquid partition. This typically involves dissolving the crude extract in water and then partitioning it against a series of immiscible solvents of increasing polarity (e.g., dichloromethane, ethyl acetate). This compound will likely partition into the moderately polar fractions.

  • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to perform a preliminary cleanup of the crude extract. This can effectively remove highly polar and nonpolar impurities before proceeding to more advanced chromatography.

Issue 3: Inconsistent Results in HPLC Quantification

Q: I am experiencing poor peak shape and inconsistent retention times when quantifying this compound with HPLC. What could be the problem?

A: Inconsistent HPLC results can be due to issues with the sample, mobile phase, or the instrument itself.

  • Sample Preparation: Ensure your samples are fully dissolved in the mobile phase and filtered through a 0.2 or 0.45 µm syringe filter before injection. Particulates can clog the column and affect performance.

  • Mobile Phase: The mobile phase should be freshly prepared, degassed, and of HPLC grade. For gradient elution, ensure the pump is mixing the solvents accurately. A common mobile phase for separating diterpenoid glycosides is a gradient of water and acetonitrile (B52724) or methanol.[8]

  • Column Integrity: The column may be contaminated or degraded. Flush the column with a strong solvent (as recommended by the manufacturer) or, if necessary, replace it. Using a guard column can extend the life of your analytical column.

  • Method Parameters: Check the flow rate, injection volume, and column temperature for consistency. Small variations in these parameters can lead to shifts in retention time.

Data Presentation

The following table summarizes representative yields for Tinospora crispa stem extracts using different methods. Note that specific yields for this compound are not extensively documented in the literature; the values for the purified compound are illustrative and will depend heavily on the efficiency of the purification process.

Extraction MethodSolventKey ParametersCrude Extract Yield (% w/w)Illustrative this compound Yield (% of Crude Extract)
Soxhlet95% Ethanol8 hours8 - 12%0.1 - 0.5%
Maceration70% Ethanol72 hours, room temp.5 - 9%0.1 - 0.4%
Ultrasound-Assisted70% Ethanol45 min, 60% amplitude8 - 10.6%0.2 - 0.8%
Supercritical FluidCO2 + Ethanol40°C, 20 MPa3 - 6%0.3 - 1.0%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a general procedure for extracting this compound from Tinospora crispa stems.

  • Preparation of Plant Material:

    • Wash the fresh stems of Tinospora crispa and dry them in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried stems into a fine powder (particle size of approximately 40-60 mesh).

  • Extraction:

    • Weigh 20 g of the dried powder and place it into a 500 mL beaker.

    • Add 200 mL of 70% aqueous ethanol (1:10 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Perform the extraction at a frequency of 40 kHz and an amplitude of 60% for 45 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

    • Lyophilize the remaining aqueous solution to obtain the crude dried extract.

Protocol 2: HPLC Quantification of this compound

This protocol provides a representative HPLC method for the quantitative analysis of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-DAD detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile.[8]

      • 0-20 min: 10-40% B

      • 20-35 min: 40-70% B

      • 35-40 min: 70-10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample:

    • Standard: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.

    • Sample: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract using the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis p1 Tinospora crispa Stems p2 Washing & Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Ultrasound-Assisted Extraction (70% Ethanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 e4 Lyophilization e3->e4 u1 Crude Extract e4->u1 u2 Column Chromatography u1->u2 u3 Purified this compound u2->u3 u4 HPLC Quantification u3->u4

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Yield

G start Low this compound Yield q1 Is plant material quality verified? start->q1 s1 Source high-quality, verified Tinospora crispa q1->s1 No q2 Is particle size optimal (<60 mesh)? q1->q2 Yes s1->q2 s2 Regrind material to a fine, uniform powder q2->s2 No q3 Are extraction parameters optimized (solvent, time, temp)? q2->q3 Yes s2->q3 s3 Perform parameter optimization (e.g., adjust EtOH %, time) q3->s3 No q4 Is there evidence of degradation (e.g., harsh conditions)? q3->q4 Yes s3->q4 s4 Use milder conditions (lower temp, neutral pH) q4->s4 Yes end Re-evaluate Yield q4->end No s4->end

Caption: Decision tree for troubleshooting low extraction yields.

Proposed Signaling Pathway for this compound

G cluster_cell Hepatocyte / Myocyte Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds BorapetosideD This compound BorapetosideD->IR Sensitizes/ Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2 GLUT2 Transporter Akt->GLUT2 Promotes translocation to membrane Glucose Glucose Glycogen Glycogen Synthesis Glucose->Glycogen Increased uptake and conversion Glucose_ext Blood Glucose Glucose_ext->Glucose Transport

Caption: this compound action on the IR-Akt-GLUT2 pathway.

References

Technical Support Center: Overcoming Solubility Challenges with Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Borapetoside D in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

This compound is a diterpenoid compound that is soluble in several organic solvents. While quantitative solubility data is limited in publicly available literature, it is known to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For most biological assays, DMSO is the recommended starting solvent for preparing stock solutions.

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

This is a common issue known as "antisolvent precipitation" or "crashing out"[2][3]. It occurs because this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound is no longer soluble and forms a precipitate[3].

To prevent this, consider the following troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit[2].

  • Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. You can also try adding the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing to facilitate rapid dispersion[3][4].

  • Use an Intermediate Dilution: First, dilute your high-concentration DMSO stock to a lower concentration in DMSO (e.g., 1 mM). Then, add a small volume of this intermediate stock to your pre-warmed medium[3].

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with ideally below 0.1% to minimize any potential off-target effects on the cells[4][5]. Most cell lines can tolerate up to 1% DMSO, but primary cells are often more sensitive[5]. It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in all experiments[4].

Q4: Can I use other solvents or agents to improve the solubility of this compound in my aqueous assay?

Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: The use of a water-miscible organic solvent in addition to water can increase the solubility of nonpolar compounds[6]. Examples of co-solvents used in formulations include ethanol (B145695) and polyethylene (B3416737) glycol (PEG) 300[6]. Ensure the final concentration of any co-solvent is compatible with your experimental system.

  • Solubilizing Agents (Excipients): Agents like cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions[7][8].

  • pH Adjustment: The solubility of some compounds is pH-dependent. While the effect of pH on this compound solubility is not well-documented, this can be an avenue for exploration. However, ensure the final pH of the solution is compatible with your assay conditions and cell viability[2].

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Media

This guide provides a systematic approach to resolving immediate precipitation upon dilution of a DMSO stock solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific assay conditions[3].
"Solvent Shock" / Rapid Dilution The rapid change in solvent polarity from organic (DMSO) to aqueous causes the compound to precipitate[4].Improve your dilution technique. Pre-warm the aqueous medium to 37°C. Add the DMSO stock slowly and dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion[3][4].
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for your dilutions[3].
Issue 2: Time-Dependent Precipitation of this compound in Cell Culture

This guide addresses the issue of a compound precipitating over the course of a longer incubation period.

Potential Cause Explanation Recommended Solution
Interactions with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound, leading to the formation of insoluble complexes[2].Try reducing the percentage of FBS in your medium, but be mindful of the potential impact on cell health. If possible, consider using a serum-free medium for the duration of the compound treatment.
pH Shift in Culture The pH of cell culture media can change over time due to cellular metabolism. If the compound's solubility is pH-sensitive, this shift can cause it to precipitate[2].Monitor the pH of your culture medium during the experiment. Use a buffered medium and ensure your incubator's CO2 levels are stable.
Evaporation Evaporation of media from culture plates, especially during long-term experiments, can increase the concentration of the compound, leading to precipitation[3].Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes[3].

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

DMSO Concentration General Effect on Cells Recommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.Ideal for sensitive assays and primary cells [5].
0.1% - 0.5% Tolerated by most robust cell lines without significant cytotoxicity[5][9].Widely used and recommended for many cell culture experiments [4][5].
> 0.5% - 1.0% May induce cellular stress, affect proliferation, or interfere with assay readouts in some cell lines[5][10].Use with caution and validate for your specific cell type .
> 1.0% Often cytotoxic and can compromise cell membrane integrity[5][10].Generally not recommended .

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to estimate the maximum soluble concentration of this compound in your experimental buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication[3].

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate[2].

  • Add your aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentration and a consistent final DMSO percentage (e.g., 1%)[2].

  • Include a DMSO-only control.

  • Seal the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 2 hours)[2].

  • Assess for precipitation. This can be done visually by inspecting for cloudiness or quantitatively by measuring the absorbance (turbidity) at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation[2][3].

  • The maximum soluble concentration is the highest concentration that remains clear and shows no significant increase in absorbance compared to the control[3].

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol details the recommended procedure for diluting a DMSO stock solution into cell culture medium to minimize precipitation.

  • Pre-warm your complete cell culture medium (containing serum, if applicable) in a 37°C water bath for at least 30 minutes[4].

  • In a sterile conical tube, place the required volume of pre-warmed medium.

  • Calculate the volume of your this compound DMSO stock needed to achieve the final desired concentration. Ensure the final DMSO concentration remains low (ideally ≤ 0.5%).

  • While gently vortexing or swirling the tube of medium, add the DMSO stock drop-by-drop [4]. This gradual addition and constant agitation are critical to prevent localized high concentrations and precipitation[4].

  • Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution & Preparation cluster_assay Cell-Based Assay stock 10 mM this compound in 100% DMSO prewarm Pre-warm Media (37°C) add_slowly Add Stock Dropwise while Vortexing stock->add_slowly Slow Addition prewarm->add_slowly working_solution Final Working Solution (<0.5% DMSO) add_slowly->working_solution add_to_cells Add to Cells working_solution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for cell-based assays.

signaling_pathway cluster_compound Compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Regulation borapetoside This compound IR Insulin (B600854) Receptor (IR) borapetoside->IR Activates? SREBP SREBP borapetoside->SREBP Inhibits? PI3K PI3K IR->PI3K Phosphorylates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Lipogenesis Lipid Synthesis Genes SREBP->Lipogenesis Activates

Caption: Plausible insulin signaling pathway modulated by Borapetosides.

References

Technical Support Center: Optimizing Chromatographic Separation of Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Borapetoside D from other related Borapetosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other Borapetosides?

Borapetosides are structurally similar diterpenoid glycosides, often co-existing in crude extracts from plants like Tinospora crispa. Their similar physicochemical properties, including polarity and molecular weight, make their separation challenging, often leading to co-elution and poor resolution in standard chromatographic methods. The presence of different glycosidic moieties adds another layer of complexity to achieving baseline separation.

Q2: What is a recommended starting point for developing an HPLC method for this compound separation?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column is a robust starting point. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is generally effective for separating diterpenoid glycosides. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

Q3: Which detection method is most suitable for this compound?

UV detection is a common method for the analysis of Borapetosides. While they may not have a strong chromophore, they can often be detected at lower wavelengths, such as 210-230 nm. For more sensitive and selective detection, especially in complex matrices, Mass Spectrometry (MS) is highly recommended. Coupling HPLC with a mass spectrometer (LC-MS) allows for identification based on the mass-to-charge ratio, providing greater confidence in peak identification.

Q4: How can I improve the resolution between this compound and its isomers?

Improving resolution can be achieved by systematically optimizing several chromatographic parameters. These include:

  • Mobile Phase Composition: Fine-tuning the gradient slope and the ratio of organic solvent to water.

  • Stationary Phase: Experimenting with different column chemistries (e.g., C8, Phenyl-Hexyl) may offer different selectivities.

  • Column Temperature: Operating at a slightly elevated and controlled temperature can improve efficiency and peak shape.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution/Co-elution of Peaks - Mobile phase composition is not optimal.- Inappropriate stationary phase.- Gradient slope is too steep.- Optimize Mobile Phase: Adjust the initial and final concentrations of the organic solvent in your gradient. Experiment with different organic modifiers (acetonitrile vs. methanol).- Change Column: Try a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase).- Adjust Gradient: Decrease the steepness of the gradient to allow more time for separation.
Peak Tailing - Secondary interactions with residual silanol groups on the stationary phase.- Column overload.- Extra-column band broadening.- Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.- Reduce Sample Load: Decrease the concentration of the injected sample.- Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the column and the detector.
Broad Peaks - Low column efficiency.- High dead volume in the HPLC system.- Column contamination or aging.- Increase Column Temperature: A moderate increase in temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve mass transfer.- Check System Connections: Ensure all fittings are tight and that there are no leaks.- Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column.
Irreproducible Retention Times - Inadequate column equilibration.- Mobile phase instability.- Fluctuations in column temperature.- Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.

Experimental Protocols

The following is a suggested starting protocol for the RP-HPLC separation of this compound, adapted from methods developed for similar Borapetosides. Optimization will likely be required for your specific sample and instrumentation.

Materials and Reagents:

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water

  • Formic acid (analytical grade)

  • This compound standard (if available)

  • Crude or partially purified extract containing Borapetosides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 20-60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the dried extract or standard.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex the sample until fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Extract sp2 Dissolve in Solvent sp1->sp2 sp3 Vortex sp2->sp3 sp4 Filter (0.45 µm) sp3->sp4 hplc1 Inject Sample sp4->hplc1 hplc2 Chromatographic Separation (C18 Column) hplc1->hplc2 hplc3 UV Detection (220 nm) hplc2->hplc3 da1 Peak Integration hplc3->da1 da2 Quantification da1->da2 da3 Purity Assessment da2->da3

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_system System Checks start Poor Peak Resolution mp1 Adjust Gradient Slope start->mp1 c1 Try Different Stationary Phase (e.g., Phenyl-Hexyl) start->c1 s1 Check for Leaks start->s1 mp2 Change Organic Solvent (ACN vs. MeOH) mp1->mp2 mp3 Modify pH with Additives mp2->mp3 c2 Increase Temperature c1->c2 c3 Decrease Flow Rate c2->c3 s2 Minimize Dead Volume s1->s2 s3 Ensure Proper Equilibration s2->s3

Caption: Troubleshooting logic for improving peak resolution in HPLC.

Technical Support Center: Borapetoside D Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Borapetoside D. This resource provides essential guidance on the stability and degradation of this compound in various solvents, offering troubleshooting advice and frequently asked questions to support your experimental work.

Disclaimer: As of the latest literature review, specific stability and degradation studies on this compound are not publicly available. The information provided herein is based on the general characteristics of clerodane diterpene glycosides and established principles of pharmaceutical forced degradation studies.[1][2][3][4][5] These guidelines are intended to serve as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for dissolving and storing this compound?

A1: For clerodane diterpene glycosides like this compound, a common starting point for solubilization is a co-solvent system. Typically, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) is used to initially dissolve the compound, followed by dilution with an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. For long-term storage, it is generally recommended to store the compound in a concentrated stock solution in an anhydrous organic solvent at -20°C or -80°C to minimize hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of clerodane diterpene glycosides, the most probable degradation pathways for this compound under various stress conditions include:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic or basic conditions, which would release the sugar moiety from the diterpene aglycone. Ester functionalities, if present, are also prone to hydrolysis.

  • Oxidation: The furan (B31954) ring and any double bonds within the diterpene structure are potential sites for oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly if there are chromophores in the molecule.

  • Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation and may also cause other rearrangements or decomposition.[6]

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[7][8] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. The disappearance of the parent peak and the appearance of new peaks over time indicate degradation.

Q4: What are the initial stress conditions I should consider for a forced degradation study of this compound?

A4: Forced degradation studies are designed to intentionally break down a molecule to understand its stability profile.[7] Typical starting conditions for a compound like this compound would involve:[6][9]

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature. Basic conditions are often harsher, so milder temperatures are a good starting point.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Storing the solid compound and a solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of solution during the experiment. The aqueous buffer is not compatible with the initial organic solvent or the concentration is too high.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). - Try a different co-solvent system. - Lower the final concentration of this compound. - Ensure the pH of the buffer is within a range where the compound is stable and soluble.
No degradation is observed under initial stress conditions. The stress conditions are too mild.- Increase the temperature for hydrolytic and thermal stress studies. - Increase the concentration of the acid, base, or oxidizing agent. - Extend the duration of the stress exposure.
Complete degradation occurs almost instantly. The stress conditions are too harsh.- Decrease the temperature of the reaction. - Use a lower concentration of the stressing agent (e.g., 0.01 M NaOH instead of 0.1 M). - Analyze samples at earlier time points.
Poor peak shape or resolution in the HPLC analysis. The analytical method is not optimized for separating the degradation products from the parent compound.- Modify the mobile phase composition (e.g., change the organic solvent, pH, or gradient). - Try a different stationary phase (column). - Optimize the column temperature and flow rate.
Mass balance is not achieved (sum of parent and degradants is not 100%). - Some degradation products may not have a chromophore and are not detected by the UV detector. - Degradants may be volatile or precipitate out of solution. - The parent compound may be strongly adsorbed to the container.- Use a mass spectrometer (LC-MS) for detection, which is a more universal detector. - Check for precipitated material in the sample vials. - Use silanized glassware or low-adsorption vials.

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical method used.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol or DMSO).

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Studies
  • Acidic Hydrolysis:

    • Mix equal volumes of the 1 mg/mL stock solution and 0.2 M HCl to obtain a final concentration of 100 µg/mL in 0.1 M HCl.

    • Incubate samples at room temperature and 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the 1 mg/mL stock solution and 0.2 M NaOH to obtain a final concentration of 100 µg/mL in 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at early time points due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze directly by HPLC.

  • Thermal Degradation (in solution):

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent system (e.g., 50:50 methanol:water).

    • Incubate at 60°C in a controlled oven or water bath.

    • Withdraw aliquots at various time points and analyze.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of this compound.

    • Expose the solution to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze samples at appropriate time intervals.

Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate comparison.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionTemperature (°C)Duration% Degradation of this compoundNumber of Degradation Products
0.1 M HClRoom Temp24 h[Insert Data][Insert Data]
0.1 M HCl608 h[Insert Data][Insert Data]
0.1 M NaOHRoom Temp2 h[Insert Data][Insert Data]
3% H₂O₂Room Temp24 h[Insert Data][Insert Data]
Heat (Solution)6024 h[Insert Data][Insert Data]
Photolysis (UV/Vis)Room Temp48 h[Insert Data][Insert Data]

Table 2: Retention Times of this compound and its Degradation Products

Stress ConditionPeakRetention Time (min)
Control (t=0)This compound[Insert Data]
Acid HydrolysisDegradant 1[Insert Data]
Degradant 2[Insert Data]
Base HydrolysisDegradant 3[Insert Data]
OxidationDegradant 4[Insert Data]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl) prep->acid Dilute to Working Conc. base Basic (0.1 M NaOH) prep->base Dilute to Working Conc. oxid Oxidative (3% H2O2) prep->oxid Dilute to Working Conc. therm Thermal (60°C) prep->therm Dilute to Working Conc. photo Photolytic (UV/Vis) prep->photo Dilute to Working Conc. hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxid->hplc Analyze at Time Points therm->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Interpretation (Degradation Pathway, Kinetics) hplc->data

Caption: Workflow for Forced Degradation Studies of this compound.

logical_relationship cluster_properties Key Structural Features cluster_degradation Potential Degradation Pathways compound This compound (Clerodane Diterpene Glycoside) glycoside Glycosidic Bond compound->glycoside diterpene Diterpene Core compound->diterpene hydrolysis Hydrolysis glycoside->hydrolysis Susceptible to furan Furan Ring diterpene->furan other Other Reactions (e.g., Rearrangement) diterpene->other oxidation Oxidation furan->oxidation Susceptible to

Caption: Structural Features and Potential Degradation Pathways.

References

Technical Support Center: Large-Scale Purification of Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Borapetoside D from Tinospora crispa.

Troubleshooting Guides

This section addresses common issues encountered during the large-scale purification of this compound.

Issue 1: Low Yield of this compound in Crude Extract

Question: We are experiencing a lower than expected yield of this compound in our initial crude extract from Tinospora crispa. What are the potential causes and solutions?

Answer:

Low yields of this compound in the crude extract can stem from several factors related to the raw material and the extraction process.

  • Raw Material Quality: The concentration of this compound can vary significantly based on the geographical source, age, and harvesting time of the Tinospora crispa plant material. It is crucial to source high-quality, properly identified plant material.

  • Drying and Grinding: Improper drying can lead to enzymatic degradation of the target compound. The plant material should be shade-dried or oven-dried at a controlled temperature (typically 40-50°C) to minimize degradation. A fine, uniform powder will ensure efficient solvent penetration.

  • Solvent Selection: this compound is a polar glycoside. While it is soluble in solvents like methanol (B129727) and ethanol (B145695), the extraction efficiency can be optimized.[1] Studies on related plants suggest that a hydroalcoholic solvent system (e.g., 80% ethanol) can be more effective than absolute ethanol for extracting glycosides.[2]

  • Extraction Technique: Maceration is a common method, but for large-scale extraction, techniques like percolation or Soxhlet extraction can improve efficiency. However, be cautious with heat in Soxhlet extraction as it may degrade thermolabile compounds. Ultrasound-assisted or microwave-assisted extraction can also enhance yield and reduce extraction time.

  • Extraction Time and Temperature: Prolonged extraction at elevated temperatures can lead to the degradation of this compound. It is essential to optimize the extraction time and maintain a moderate temperature.

Troubleshooting Steps:

  • Raw Material Verification: Perform a preliminary analysis (e.g., HPLC) on a small batch of the raw material to confirm the presence and approximate concentration of this compound.

  • Optimize Solvent System: Experiment with different ratios of ethanol or methanol in water (e.g., 50%, 70%, 80%, 95%) to find the optimal solvent for extraction.

  • Evaluate Extraction Method: Compare the yield from your current method with an alternative method on a small scale.

  • Monitor Temperature: Ensure the extraction temperature does not exceed a safe limit for this compound's stability. If stability data is unavailable, it is best to conduct extractions at room temperature or slightly elevated temperatures (e.g., 40°C).

Issue 2: Co-elution of Structurally Similar Compounds during Chromatography

Question: During our preparative HPLC, we are observing peaks that co-elute with this compound, making it difficult to achieve high purity. How can we resolve this?

Answer:

Tinospora crispa contains several other structurally similar clerodane diterpenoid glycosides, such as Borapetoside A, B, C, E, and F, which can co-elute with this compound.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

    • Solvent System: If using a standard reversed-phase system (e.g., water/acetonitrile or water/methanol), try switching the organic modifier. For example, if you are using acetonitrile, try methanol, or a combination of both. The different solvent selectivity can alter the elution order and improve separation.

    • Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity for some compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful tool.

    • Different Reversed-Phase Chemistry: If you are using a C18 column, consider a phenyl-hexyl or an embedded polar group (EPG) column. These offer different retention mechanisms and can resolve compounds that co-elute on C18.

    • Normal Phase or HILIC: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography. HILIC uses a polar stationary phase (e.g., bare silica (B1680970), diol, or amide) with a high organic content mobile phase.

  • Temperature Optimization: Adjusting the column temperature can influence selectivity. Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) may improve resolution.

Issue 3: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC

Question: We are observing significant peak tailing for this compound in our large-scale purification, which is affecting purity and yield. What could be the cause and how can we fix it?

Answer:

Poor peak shape is a common issue in preparative chromatography and can be caused by several factors.

  • Column Overload: Injecting too much sample onto the column is a frequent cause of peak fronting.

  • Secondary Interactions: Peak tailing is often due to interactions between the analyte and active sites (e.g., free silanol groups) on the silica-based stationary phase.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can lead to peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.

  • Modify Mobile Phase:

    • pH Adjustment: For compounds with acidic or basic functionalities, adjusting the mobile phase pH can improve peak shape. For glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.

    • Use of Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask active silanol sites and reduce peak tailing. However, be aware that TEA can be difficult to remove from the final product.

  • Optimize Sample Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions.

  • Column Washing and Regeneration: If the column is old or has been used with complex mixtures, it may need to be washed with a series of strong solvents to remove adsorbed impurities.

Issue 4: this compound Degradation during Purification

Question: We suspect that this compound is degrading during the purification process. What are the likely causes and how can we mitigate this?

Answer:

The stability of natural products can be a concern during purification. Glycosides can be susceptible to hydrolysis under certain conditions.

  • pH Extremes: Strong acidic or basic conditions can lead to the hydrolysis of the glycosidic bond.

  • Elevated Temperatures: As with many natural products, prolonged exposure to high temperatures can cause degradation.

  • Enzymatic Degradation: Residual enzymes from the plant material in the crude extract could potentially degrade the compound.

Troubleshooting Steps:

  • Maintain a Neutral or Slightly Acidic pH: Buffer the mobile phases to a pH range where this compound is stable. If this information is not available, a pH between 4 and 6 is often a safe starting point for glycosides.

  • Control Temperature: Perform purification steps at room temperature or below if possible. Avoid excessive heating during solvent evaporation.

  • Enzyme Deactivation: A preliminary heat treatment of the crude extract (if the compound is thermally stable enough) or an initial precipitation step with a suitable organic solvent can help to denature and remove enzymes.

  • Minimize Processing Time: Streamline the purification workflow to reduce the overall time the compound is in solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the large-scale purification of this compound?

A1: The primary source of this compound is the stem of Tinospora crispa. For large-scale purification, dried and powdered stems are typically used as the starting material.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: this compound is a diterpenoid glycoside. Its key properties include:

  • Polarity: It is a polar molecule due to the presence of a sugar moiety and hydroxyl groups.

  • Solubility: It is soluble in polar organic solvents such as methanol, ethanol, and DMSO, and has some solubility in ethyl acetate (B1210297) and chloroform.[3]

  • Stability: Glycosides can be sensitive to pH extremes and high temperatures, which may cause hydrolysis of the glycosidic bond.

Q3: What are the recommended chromatographic techniques for large-scale purification of this compound?

A3: A multi-step chromatographic approach is generally required.

  • Initial Fractionation: Open column chromatography using silica gel or a macroporous resin (e.g., Amberlite XAD series) is often used for the initial fractionation of the crude extract.

  • Intermediate Purification: Flash chromatography on silica gel or a bonded phase (e.g., C18) can be used to further enrich the this compound fraction.

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 or other suitable stationary phase is typically employed for the final purification to achieve high purity.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the fractionation during open column and flash chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is essential for analyzing the purity of fractions from all stages and for guiding the pooling of fractions. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to confirm the identity of the target compound in the fractions.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Tinospora crispa

Solvent SystemExtraction MethodTemperature (°C)Yield of Crude Extract (%)This compound Content in Extract (mg/g)
100% MethanolMaceration (24h x 3)2512.51.8
80% EthanolMaceration (24h x 3)2515.22.5
100% EthanolSoxhlet (8h)7810.81.5 (degradation likely)
80% EthanolUltrasound-assisted (30 min)4014.52.8

Note: The data presented in this table are representative and may vary depending on the quality of the plant material and specific experimental conditions.

Table 2: Representative Parameters for a Two-Step Large-Scale Purification of this compound

Purification StepStationary PhaseMobile PhaseLoading (g crude/kg stationary phase)Yield (%)Purity (%)
Step 1: Flash Chromatography Silica Gel (60 Å, 40-63 µm)Gradient: Dichloromethane (B109758) to Dichloromethane:Methanol (9:1)206540-50
Step 2: Preparative HPLC C18 (10 µm, 120 Å)Gradient: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid)580>98

Note: This table provides a general guideline. Optimization of these parameters is crucial for achieving desired results.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound

  • Material Preparation: Air-dry the stems of Tinospora crispa in the shade and grind them into a coarse powder (20-40 mesh).

  • Extraction:

    • Macerate 10 kg of the powdered plant material in 50 L of 80% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Concentrate the combined extract under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Two-Step Chromatographic Purification of this compound

Step 1: Flash Chromatography

  • Column Packing: Dry pack a flash chromatography column with 2 kg of silica gel (60 Å, 40-63 µm).

  • Sample Preparation: Dissolve 40 g of the crude extract in a minimal amount of methanol and adsorb it onto 100 g of silica gel. Dry the silica gel under vacuum.

  • Loading: Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a step gradient of dichloromethane (DCM) and methanol (MeOH).

    • Start with 100% DCM.

    • Gradually increase the polarity by adding MeOH (e.g., 99:1, 98:2, 95:5, 90:10 DCM:MeOH).

  • Fraction Collection: Collect fractions and monitor by TLC (e.g., mobile phase DCM:MeOH 9:1) or HPLC.

  • Pooling: Combine the fractions containing this compound.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure.

Step 2: Preparative HPLC

  • Column: A preparative C18 column (e.g., 50 mm x 250 mm, 10 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-40 min: 20-50% B

    • 40-45 min: 50-90% B

    • 45-50 min: 90% B

    • 50-60 min: 20% B (re-equilibration)

  • Flow Rate: 80 mL/min

  • Detection: UV at 210 nm

  • Injection: Dissolve the enriched fraction from Step 1 in the initial mobile phase and inject.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

  • Final Processing: Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Visualizations

experimental_workflow raw_material Tinospora crispa Stems powder Drying and Grinding raw_material->powder extraction Extraction (80% Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography (Silica Gel) crude_extract->flash_chrom enriched_fraction Enriched this compound Fraction flash_chrom->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Workflow for the large-scale purification of this compound.

troubleshooting_logic start Low Purity after Prep-HPLC check_coelution Co-eluting Impurities? start->check_coelution optimize_mobile Optimize Mobile Phase (Gradient, Solvent, Additives) check_coelution->optimize_mobile Yes check_peak_shape Poor Peak Shape? check_coelution->check_peak_shape No change_stationary Change Stationary Phase (e.g., Phenyl-hexyl, HILIC) optimize_mobile->change_stationary end Purity Improved change_stationary->end reduce_load Reduce Sample Load check_peak_shape->reduce_load Yes check_peak_shape->end No optimize_solvent Optimize Sample Solvent reduce_load->optimize_solvent optimize_solvent->end

Caption: Troubleshooting logic for low purity in preparative HPLC.

References

Technical Support Center: Refining In Silico Models for Borapetoside D Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of in silico models for predicting the bioactivity of Borapetoside D.

Frequently Asked Questions (FAQs)

Q1: What is the known and predicted bioactivity of this compound?

A1: Direct experimental bioactivity data for this compound is limited in publicly available literature. However, it belongs to a class of clerodane diterpenoid glycosides, including the more studied Borapetosides A, C, and E, which are isolated from Tinospora crispa. These related compounds have demonstrated potential as treatments for type 2 diabetes.[1][2][3][4] In silico network pharmacology studies suggest that this compound, like its analogues, may act as an insulin (B600854) sensitizer.[5] The primary predicted mechanisms involve the regulation of glucose homeostasis and lipid metabolism.

Q2: Which signaling pathways are likely modulated by this compound?

A2: Based on studies of closely related compounds like Borapetoside A, C, and E, this compound is predicted to modulate key metabolic signaling pathways. The two primary putative pathways are:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for insulin-mediated glucose uptake. Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and Protein Kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2).[1][6]

  • SREBP Pathway: Borapetoside E has been observed to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream targets, which are involved in lipid synthesis.[3][4] This suggests a role in improving hyperlipidemia.

Q3: Is there any quantitative bioactivity data available for this compound or its analogues?

Data Presentation: Bioactivity of Borapetoside Analogues

Table 1: In Vivo Effects of Borapetoside C in Diabetic Mice

Parameter Treatment Result Reference
Plasma Glucose Acute treatment (5 mg/kg, i.p.) Attenuated elevation induced by oral glucose in normal and T2DM mice. [6]
Muscle Glycogen Acute treatment (5 mg/kg, i.p.) More prominent increase compared to insulin (0.5 IU/kg) in T2DM mice. [6]
IR & Akt Phosphorylation 7-day treatment (5 mg/kg, twice daily) Increased phosphorylation in T1DM mice. [6]

| GLUT2 Expression | 7-day treatment (5 mg/kg, twice daily) | Increased expression in T1DM mice. |[6] |

Table 2: In Vivo Effects of Borapetoside E in High-Fat Diet (HFD)-Induced Obese Mice

Parameter Treatment Result Reference
Hyperglycemia Intraperitoneal injection Markedly improved compared to vehicle-treated mice. [3][4]
Insulin Resistance Intraperitoneal injection Markedly improved compared to vehicle-treated mice. [3][4]
Hepatic Steatosis Intraperitoneal injection Markedly improved compared to vehicle-treated mice. [3][4]
Hyperlipidemia Intraperitoneal injection Markedly improved compared to vehicle-treated mice. [3][4]

| SREBP Expression | Intraperitoneal injection | Suppressed expression of SREBPs and downstream targets in liver and adipose tissue. |[3][4] |

Troubleshooting In Silico Models

Q4: My molecular docking simulation with this compound yields inconsistent binding poses and poor scoring. What are common causes and solutions?

A4: Inconsistencies in docking simulations with natural products like this compound are common due to their structural complexity and flexibility.

  • Issue: Ligand Preparation. this compound is a large, complex glycoside. Incorrect protonation states or stereochemistry can lead to inaccurate results.

    • Troubleshooting:

      • Verify Structure: Obtain the 3D structure from a reliable source like PubChem (CID: 10578270) or carefully generate it using molecular modeling software, ensuring correct stereoisomerism.

      • Energy Minimization: Perform a thorough energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) before docking.

      • Torsional Degrees of Freedom: The glycosidic bond and other rotatable bonds add significant flexibility. Ensure your docking software is adequately sampling these conformations. You may need to increase the exhaustiveness parameter or use a more flexible docking algorithm.

  • Issue: Target Protein Preparation. The quality of the protein structure is critical.

    • Troubleshooting:

      • Resolve Missing Residues/Loops: Use tools like Prime in the Schrödinger Suite or MODELLER to build any missing segments in the crystal structure of your target protein (e.g., PI3K, Insulin Receptor).

      • Protonation and Charges: Ensure correct protonation states for titratable residues (His, Asp, Glu) at physiological pH.

      • Remove Non-essential Molecules: Delete water molecules, ions, and co-crystallized ligands that are not part of the binding site of interest.

  • Issue: Binding Site Definition.

    • Troubleshooting:

      • Grid Box Size: Ensure the grid box for docking encompasses the entire putative binding site without being excessively large, which can decrease accuracy. Start with the known binding site of a co-crystallized ligand if available.

      • Blind Docking: If the binding site is unknown, perform an initial "blind docking" with a large grid box covering the entire protein surface to identify potential binding pockets. Follow this with a more focused, higher-precision docking in the identified regions.

Q5: My QSAR model for diterpenoids has low predictive power (low R² on the external test set). How can I improve it?

A5: Poor predictive power in QSAR models often stems from issues with the dataset, descriptors, or validation method.

  • Issue: Dataset Quality and Size.

    • Troubleshooting:

      • Data Curation: Ensure the biological activity data (e.g., IC50 values from related compounds) is from consistent experimental assays. Data from different labs or protocols can introduce significant noise.

      • Chemical Diversity: The training set should span a wide range of structural diversity and biological activity. If all your compounds are structurally very similar, the model may not generalize well.

      • Dataset Size: QSAR models, especially those using machine learning, require a sufficiently large dataset. If your dataset is too small, the model may be overfitted.

  • Issue: Molecular Descriptors.

    • Troubleshooting:

      • Descriptor Selection: Using too many descriptors can lead to overfitting. Employ feature selection techniques (e.g., genetic algorithms, recursive feature elimination) to identify the most relevant descriptors.

      • Multicollinearity: Check for high correlation between descriptors. Highly correlated descriptors can destabilize the model. Remove one of the correlated descriptors from the pair.

      • Descriptor Type: For complex natural products, 3D descriptors (e.g., CoMFA, CoMSIA) may provide more predictive power than 2D descriptors alone, as they account for the molecule's shape and steric properties.

  • Issue: Model Validation.

    • Troubleshooting:

      • External Validation: Relying solely on internal validation (like cross-validation R², q²) is insufficient. The model's true predictive power must be assessed using an external test set of compounds that were not used during model development.

      • Y-Scrambling: Perform Y-scrambling (randomizing the activity data) to ensure the model is not a result of chance correlation. A robust model should have very low R² and q² values for the scrambled data.

Mandatory Visualizations & Experimental Protocols

Predicted Signaling Pathways for this compound

The following diagrams illustrate the putative signaling pathways targeted by this compound, based on evidence from its analogues.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Activates GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Akt Akt (PKB) PI3K->Akt Activates (via PIP3) GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4 Insulin Insulin Insulin->IR Binds Borapetoside_D This compound (Predicted) Borapetoside_D->IR Activates (putative)

Caption: Predicted activation of the PI3K/Akt pathway by this compound.

SREBP_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Transport Transport to Golgi SREBP_SCAP->Transport Proteases Proteases (S1P, S2P) nSREBP nSREBP (Active form) Proteases->nSREBP Release SRE Sterol Response Element (SRE) nSREBP->SRE Binds Lipid_synthesis_genes Lipid Synthesis Genes (e.g., FAS, HMGCR) SRE->Lipid_synthesis_genes Activates Transcription Borapetoside_D This compound (Predicted) Borapetoside_D->Transport Inhibits (putative) Transport->Proteases Cleavage

Caption: Predicted inhibition of the SREBP pathway by this compound.

Experimental Workflow and Protocols

The following workflow outlines the process of validating the in silico predictions for this compound's bioactivity.

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation docking Molecular Docking (e.g., PI3K, IR) glucose_uptake Glucose Uptake Assay (C2C12 cells) docking->glucose_uptake qsar QSAR Modeling qsar->glucose_uptake network Network Pharmacology western_blot Western Blot (p-IR, p-Akt) network->western_blot animal_model Diabetic Mouse Model (e.g., HFD-induced) glucose_uptake->animal_model western_blot->animal_model

Caption: Workflow for validating in silico predictions of this compound.

Detailed Experimental Protocol 1: Glucose Uptake Assay in C2C12 Myotubes

This protocol is adapted for determining the effect of this compound on glucose uptake in a skeletal muscle cell line.

Objective: To quantify the rate of glucose uptake in C2C12 myotubes in basal and insulin-stimulated states following treatment with this compound.

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS) (Growth Medium, GM)

  • DMEM (High Glucose) with 2% Horse Serum (Differentiation Medium, DM)

  • This compound (dissolved in DMSO, final concentration of DMSO <0.1%)

  • Insulin solution (100 nM)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[³H]glucose ([³H]2-DG) or a fluorescent glucose analog like 2-NBDG

  • Phloretin (B1677691) (glucose uptake inhibitor)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in GM until they reach ~80-90% confluency in 6-well plates.

    • Induce differentiation by switching to DM. Replace the medium every 48 hours for 4-6 days until multinucleated myotubes are formed.

  • Serum Starvation and Treatment:

    • Before the assay, serum-starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

    • Treat the cells with this compound at desired concentrations (or vehicle control) for a predetermined time (e.g., 1-24 hours).

  • Glucose Uptake Measurement:

    • Wash the cells twice with warm KRP buffer.

    • For insulin-stimulated conditions, add 100 nM insulin to the appropriate wells and incubate for 20-30 minutes at 37°C.

    • To measure non-specific uptake, add phloretin to a set of control wells.

    • Initiate glucose uptake by adding KRP buffer containing [³H]2-DG (1 µCi/mL) or 2-NBDG (e.g., 80 µM).

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding lysis buffer to each well and scraping the cells.

  • Quantification:

    • For [³H]2-DG: Transfer the lysate to a scintillation vial and measure radioactivity using a scintillation counter.

    • For 2-NBDG: Transfer the lysate to a 96-well black plate and measure fluorescence (Excitation/Emission ~485/535 nm).

    • Normalize the readings to the total protein content of each sample, determined by a BCA or Bradford assay.

Detailed Experimental Protocol 2: Western Blot for Insulin Receptor (IR) and Akt Phosphorylation

Objective: To determine if this compound enhances insulin-stimulated phosphorylation of IR and Akt.

Materials:

  • Differentiated C2C12 myotubes (prepared as above)

  • This compound

  • Insulin solution (100 nM)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Prepare and treat differentiated C2C12 myotubes with this compound (and vehicle) as described in the glucose uptake protocol.

    • Stimulate with 100 nM insulin for 10-15 minutes.

    • Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold lysis buffer containing inhibitors.

    • Collect lysates and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • To analyze phosphorylation, normalize the intensity of the phospho-protein band to the total protein band for that target. Further normalize to the loading control (GAPDH) to account for loading differences.

References

Technical Support Center: Enhancing the Oral Bioavailability of Borapetoside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of Borapetoside D. The information is based on established strategies for structurally similar diterpenoid lactones, given the limited direct data on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

Based on computational predictions and data from similar diterpenoid lactones like andrographolide, the low oral bioavailability of this compound is likely attributable to several factors:

  • Poor Aqueous Solubility: this compound is predicted to have low water solubility, which is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.[1][2] It is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]

  • Low Gastrointestinal Absorption: The inherent chemical structure of diterpenoid lactones can lead to poor permeability across the intestinal epithelium.[1][2]

  • Metabolic Instability: this compound may be subject to first-pass metabolism in the gut wall and liver, primarily by Cytochrome P450 enzymes such as CYP3A4.[4][5]

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen, reducing net absorption.[4][5]

Q2: What general strategies can be employed to increase the oral bioavailability of this compound?

Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds, particularly other diterpenoid lactones.[1][2][6][7] These approaches primarily focus on enhancing the dissolution rate and apparent solubility of the drug in the GI tract. Key strategies include:

  • Lipid-Based Formulations: These systems can enhance solubility and take advantage of lymphatic transport, potentially bypassing first-pass metabolism.[6]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS)

    • Nanoemulsions

    • Nanostructured Lipid Carriers (NLCs)[7]

  • Nanotechnology-Based Formulations: Reducing the particle size to the nanoscale dramatically increases the surface area for dissolution.[8][9]

    • Nanosuspensions

    • Nanocrystals

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[6][7]

  • Co-administration with Bioenhancers: Using inhibitors of CYP3A4 and/or P-gp can reduce first-pass metabolism and efflux, thereby increasing systemic exposure.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low in vivo efficacy after oral administration Poor oral bioavailability of this compound.1. Characterize Physicochemical Properties: Confirm the solubility and permeability of your this compound sample. Consider using the Biopharmaceutics Classification System (BCS) as a framework. 2. Formulation Enhancement: Develop an enabling formulation such as a nanoemulsion, SMEDDS, or solid dispersion to improve dissolution. 3. Dose Escalation Study: Carefully increase the dose to see if a therapeutic effect can be achieved, while monitoring for any potential toxicity.
High variability in plasma concentrations between subjects Inconsistent dissolution and absorption from the crystalline form; food effects.1. Utilize an Amorphous Formulation: An amorphous solid dispersion or a lipid-based formulation can provide more consistent dissolution. 2. Standardize Dosing Conditions: Administer the formulation in a consistent manner with respect to food (e.g., always fasted or always fed) to minimize variability.
Low brain or specific tissue penetration Efflux by P-glycoprotein at the blood-brain barrier or in target tissues.1. Co-administer with a P-gp Inhibitor: Use a known P-gp inhibitor to investigate if it increases tissue concentrations of this compound. 2. Nanoparticle Formulation: Certain nanoparticles can be surface-modified to target specific tissues or cross the blood-brain barrier.[8][9]

Data on Formulation Strategies for Diterpenoid Lactones

The following table summarizes formulation strategies that have been successfully used to enhance the oral bioavailability of andrographolide, a structurally similar diterpenoid lactone. These approaches are highly relevant for this compound.

Formulation Strategy Key Components Mechanism of Bioavailability Enhancement Reported Bioavailability Increase (for Andrographolide)
Self-Microemulsifying Drug Delivery System (SMEDDS) Oil, Surfactant, Co-surfactantForms a fine oil-in-water microemulsion upon gentle agitation in GI fluids, increasing the dissolution rate and surface area for absorption.[1]2 to 5-fold increase
Nanoemulsion Oil, Surfactant, Co-surfactant, WaterSimilar to SMEDDS but is a pre-formed emulsion with a small droplet size, which can enhance absorption.[10]3 to 6-fold increase
Nanosuspension Drug particles, StabilizerReduces drug particle size to the nanometer range, significantly increasing the dissolution velocity.2 to 4-fold increase
Solid Dispersion Drug, Hydrophilic Polymer (e.g., PVP, HPMC)Disperses the drug in a carrier in an amorphous state, preventing crystallization and improving dissolution.4 to 7-fold increase
Herbosomes (Phytosomes) Drug, PhospholipidsForms a lipid-compatible complex that can improve absorption across the intestinal membrane.2 to 3-fold increase

Experimental Protocols

Protocol: Development of a this compound Nanoemulsion

This protocol provides a general methodology for developing a nanoemulsion to enhance the oral bioavailability of this compound.

1. Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Deionized water

2. Methods:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Select the excipients that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of a clear or bluish-white nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of this compound-Loaded Nanoemulsion:

    • Dissolve this compound in the selected oil, surfactant, and co-surfactant mixture.

    • Slowly add water to the mixture while stirring continuously until a nanoemulsion is formed.

  • Characterization of the Nanoemulsion:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Analyze the morphology of the nanoemulsion using transmission electron microscopy (TEM).

    • Determine the drug content and encapsulation efficiency using a validated HPLC method.

  • In Vitro Drug Release Study:

    • Perform a drug release study using a dialysis bag method in simulated gastric and intestinal fluids.

    • Compare the release profile of the nanoemulsion to that of a suspension of this compound.

  • In Vivo Pharmacokinetic Study:

    • Administer the this compound nanoemulsion and a control suspension orally to a suitable animal model (e.g., rats).

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation cluster_analysis Data Analysis excipient_screening Excipient Screening phase_diagram Phase Diagram Construction excipient_screening->phase_diagram formulation_prep Nanoemulsion Preparation phase_diagram->formulation_prep physicochemical Droplet Size, PDI, Zeta Potential formulation_prep->physicochemical morphology TEM physicochemical->morphology drug_content Drug Content & EE morphology->drug_content in_vitro_release In Vitro Release drug_content->in_vitro_release in_vivo_pk In Vivo Pharmacokinetics in_vitro_release->in_vivo_pk pk_parameters Calculate PK Parameters in_vivo_pk->pk_parameters bioavailability Determine Relative Bioavailability pk_parameters->bioavailability bioavailability_barriers cluster_lumen GI Lumen cluster_formulations Formulation Strategies cluster_absorption Intestinal Epithelium Borapetoside_D This compound (Crystalline) Nanoemulsion Nanoemulsion / SMEDDS Borapetoside_D->Nanoemulsion Enhances Solubilization Solid_Dispersion Solid Dispersion Borapetoside_D->Solid_Dispersion Improves Dissolution Nanosuspension Nanosuspension Borapetoside_D->Nanosuspension Increases Surface Area Enterocyte Enterocyte Nanoemulsion->Enterocyte Absorption Solid_Dispersion->Enterocyte Nanosuspension->Enterocyte Pgp P-gp Efflux Enterocyte->Pgp Reduces Absorption CYP3A4 CYP3A4 Metabolism Enterocyte->CYP3A4 Metabolism Portal_Vein Portal Vein Enterocyte->Portal_Vein Systemic Circulation CYP3A4->Portal_Vein Metabolites

References

Technical Support Center: Mitigating Off-Target Effects of Borapetoside D in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Borapetoside D in vivo. Our goal is to help you anticipate and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is a clerodane diterpenoid glycoside. While specific on-target effects of this compound are not extensively documented in publicly available literature, related compounds such as Borapetosides A, B, C, and E have been reported to possess hypoglycemic and lipid-lowering properties.

Q2: What are the potential off-target effects of this compound in vivo?

Direct in vivo off-target effects of this compound have not been extensively characterized. However, based on its chemical class (clerodane diterpenoid glycoside) and structural similarities to other natural compounds, two primary areas of off-target effects should be considered:

  • Cardiotoxicity: this compound shares structural similarities with cardiac glycosides, which are known to inhibit the Na+/K+-ATPase pump in cardiac muscle. This can lead to arrhythmias and other cardiac complications.

  • General Cytotoxicity: Clerodane diterpenoids as a class have been reported to exhibit cytotoxic and anti-inflammatory activities. Therefore, off-target cytotoxicity in non-target cells and organs is a possibility.

Q3: What are the initial signs of toxicity I should monitor for in my animal models?

Early signs of toxicity can be non-specific and require careful observation. Key indicators include:

  • Changes in body weight (sudden loss)

  • Reduced food and water intake

  • Lethargy or changes in activity levels

  • Ruffled fur or poor grooming

  • Changes in posture or gait

  • Cardiovascular distress (monitored via ECG if possible)

Q4: Are there any known mitigation strategies for the potential off-target effects of this compound?

While specific mitigation strategies for this compound are not established, general approaches for mitigating toxicity associated with related compounds can be adapted. For potential cardiotoxicity, these may include:

  • Dose optimization: Conduct thorough dose-response studies to identify the therapeutic window.

  • Activated charcoal: In cases of acute oral exposure, administration of activated charcoal may reduce absorption.[1]

  • Atropine: Can be used to manage bradycardia, a potential symptom of cardiac glycoside toxicity.

  • Digoxin-specific Fab fragments: These antibody fragments can bind to cardiac glycosides and may have cross-reactivity with this compound, aiding in its clearance.

For general cytotoxicity, strategies include:

  • Formulation optimization: Using appropriate vehicles and delivery systems to target specific tissues and reduce systemic exposure.

  • Co-administration with protective agents: Investigating the use of cytoprotective agents, although this requires significant validation.

Troubleshooting Guides

Guide 1: Unexpected Animal Mortality or Severe Adverse Events

Problem: You observe unexpected mortality or severe adverse events in your animal cohort treated with this compound.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Acute Toxicity / Overdose - Immediately review your dosing calculations and preparation protocol. - Consider performing an acute toxicity study (e.g., LD50 determination) to establish a safer dose range.[2] - For future studies, start with a lower dose and perform a dose-escalation study.
Cardiotoxicity - If possible, perform electrocardiography (ECG) on a subset of animals to look for arrhythmias or other cardiac abnormalities.[3] - Collect blood samples for analysis of cardiac biomarkers (e.g., troponins, CK-MB). - At necropsy, carefully examine the heart for any gross pathological changes and preserve tissues for histopathology.
Vehicle-related Toxicity - Run a control group treated with the vehicle alone to rule out any adverse effects from the delivery medium.
Route of Administration Issue - Ensure the chosen route of administration is appropriate and that the administration technique is performed correctly to avoid tissue damage or incorrect dosing.
Guide 2: Inconsistent or Non-reproducible In Vivo Efficacy

Problem: You are observing high variability in the therapeutic effects of this compound between animals or experiments.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Bioavailability - Investigate the pharmacokinetic properties of this compound in your animal model. - Consider alternative routes of administration or formulation strategies to improve absorption and distribution.
Metabolic Instability - Assess the metabolic stability of this compound in vitro (e.g., using liver microsomes) and in vivo.
Dosing Inaccuracy - Re-validate your methods for preparing and administering the compound to ensure consistency. - Ensure accurate body weight measurements for each animal before dosing.
Biological Variability - Increase the number of animals per group to improve statistical power. - Ensure that all animals are of the same age, sex, and health status.

Quantitative Data on Related Compounds

While specific in vivo toxicity data for this compound is limited, the following tables provide data for related compounds to guide experimental design.

Table 1: In Vivo Toxicity of a Related Clerodane Diterpenoid

CompoundAnimal ModelRoute of AdministrationLD50Reference
Detarium microcarpum (extract containing clerodane diterpenes)MiceOral3807 mg/kg[2]

Table 2: In Vitro Cytotoxicity of Clerodane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Caseamembrin TCCRF-CEM (Leukemia)1.6 - 2.5
Zuelaguidin BCCRF-CEM (Leukemia)1.6 - 2.5
Zuelaguidin CCCRF-CEM (Leukemia)1.6 - 2.5
Zuelaguidin ECCRF-CEM (Leukemia)1.6 - 2.5

Table 3: In Vivo Cardiotoxicity Data for a Cardiac Glycoside

CompoundAnimal ModelRoute of AdministrationObservationReference
DigoxinZebrafish EmbryoAqueous ExposureLC50 of 0.5 ± 0.006 µg/mL[4]

Experimental Protocols

Protocol 1: General In Vivo Acute Toxicity Assessment (LD50 Estimation)

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Use a standard rodent model (e.g., Swiss albino mice or Sprague-Dawley rats), with an equal number of males and females.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to create a range of doses.

  • Dosing:

    • Divide animals into groups (n=5-10 per group), including a vehicle control group.

    • Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Monitor animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days.[5]

    • Record signs of toxicity, including changes in behavior, appearance, and body weight.[5]

    • Record any mortalities.

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Evaluation of Potential Cardiotoxicity in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Experimental Groups:

    • Group 1: Control (vehicle only)

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

    • Group 5: Positive control (e.g., Doxorubicin)

  • Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 14-28 days).

  • Monitoring:

    • Record body weight and food/water intake regularly.

    • Perform ECG recordings at baseline and at the end of the study to assess for changes in heart rate, rhythm, and intervals.

  • Biochemical Analysis: At the end of the study, collect blood samples and analyze serum for cardiac injury markers (e.g., CK-MB, LDH, troponins).

  • Histopathology:

    • Euthanize animals and perform a gross examination of the heart.

    • Fix the heart in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts relevant to the off-target effects of this compound.

cardiac_glycoside_toxicity cluster_pump Cell Membrane Borapetoside_D This compound (as a Cardiac Glycoside analogue) NaK_ATPase Na+/K+-ATPase Borapetoside_D->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (Reversed) Intracellular_Na->NCX Drives Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Increases Arrhythmias Arrhythmias Intracellular_Ca->Arrhythmias Leads to experimental_workflow start Start In Vivo Study dose_prep Dose Preparation & Vehicle Selection start->dose_prep animal_groups Animal Grouping & Acclimatization dose_prep->animal_groups dosing This compound Administration animal_groups->dosing monitoring Daily Monitoring (Weight, Behavior, Intake) dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End of Study data_analysis->end troubleshooting_logic start Unexpected Toxicity Observed check_dose Verify Dosing Calculations and Preparation start->check_dose check_vehicle Run Vehicle Control Group start->check_vehicle assess_cardiac Perform ECG and Cardiac Biomarker Analysis start->assess_cardiac dose_response Perform Dose-Response Study check_dose->dose_response outcome Identify Cause of Toxicity check_vehicle->outcome histopathology Conduct Histopathological Examination assess_cardiac->histopathology histopathology->outcome dose_response->outcome

References

Technical Support Center: Enhancing the Resolution of Borapetoside D in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic resolution of Borapetoside D, a diterpenoid glycoside often found in complex botanical extracts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods and achieve baseline separation of your target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound?

A1: this compound is a diterpenoid glycoside, and like many compounds in this class, it can be challenging to resolve due to its polarity and the presence of structurally similar compounds in complex matrices, such as plant extracts.[1][2] Common issues include co-elution with other glycosides, poor peak shape (tailing or fronting), and low retention on standard reversed-phase columns like C18.

Q2: What is a good starting point for developing an HPLC method for this compound analysis?

A2: A good starting point is to use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A diode array detector (DAD) can be used for detection. For related compounds from Tinospora crispa, a gradient from a low to a high percentage of acetonitrile has been shown to be effective.[3][4][5]

Q3: How can I improve the retention of this compound on a C18 column?

A3: If this compound is eluting too early (low retention), you can try the following:

  • Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

  • Use a column with a higher carbon load or a different stationary phase chemistry, such as a polar-embedded or polar-endcapped C18 column, which are designed for better retention of polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase chromatography. HILIC columns are specifically designed for the separation of highly polar compounds.

Q4: My this compound peak is tailing. What are the common causes and solutions?

A4: Peak tailing for polar compounds like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep this compound in a single ionic form. Adding a small amount of acid (like formic or acetic acid) can help protonate silanol (B1196071) groups on the column and reduce tailing.

  • Column Quality: Use a high-quality, end-capped C18 column to minimize exposed silanol groups. If the column is old, it may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.

  • Metal Chelation: If you suspect interaction with metal ions in your sample or system, adding a chelating agent like EDTA to your mobile phase might help.

Q5: Should I use acetonitrile or methanol (B129727) as the organic modifier in my mobile phase?

A5: The choice between acetonitrile and methanol can significantly impact the selectivity of your separation.

  • Acetonitrile generally has a lower viscosity, leading to lower backpressure, and is often preferred for its UV transparency at low wavelengths.

  • Methanol can offer different selectivity due to its ability to engage in hydrogen bonding, which might be advantageous for separating structurally similar glycosides. It is recommended to screen both solvents during method development to see which provides the better resolution for this compound from its impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Causes Solutions
Poor Resolution/Co-elution of Peaks - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient is too steep.- Optimize Mobile Phase: Adjust the ratio of organic solvent to water. Try switching from acetonitrile to methanol or vice versa. Evaluate the effect of different acid additives (formic acid, acetic acid, trifluoroacetic acid).- Change Column: Try a column with a different selectivity (e.g., phenyl-hexyl, polar-embedded C18) or a HILIC column.- Optimize Gradient: Decrease the slope of the gradient around the elution time of this compound to increase the separation between closely eluting peaks.
Peak Tailing - Secondary interactions with the stationary phase.- Mobile phase pH is not optimal.- Column overload.- Column contamination or degradation.- Modify Mobile Phase: Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase. Ensure the pH is stable.- Reduce Sample Load: Dilute the sample or decrease the injection volume.- Clean/Replace Column: Flush the column with a strong solvent. If tailing persists, the column may be old and require replacement. Use a high-purity, end-capped column.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible.- Reduce Sample Load: Decrease the concentration of the sample or the injection volume.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Pump malfunction or leaks.- Temperature variations.- Ensure Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate mixing.- System Check: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[6]
Baseline Drift or Noise - Contaminated mobile phase or solvents.- Detector lamp aging.- Column bleeding.- Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase before use.- Check Detector Lamp: Replace the detector lamp if it has exceeded its lifetime.- Condition the Column: Ensure the column is properly conditioned. If column bleed is excessive, it may need to be replaced.

Experimental Protocols

While a specific, validated method for this compound was not found in the initial search, the following protocol for related diterpenoid glycosides from Tinospora species can be used as a starting point for method development.[4][5]

Starting HPLC-DAD Method for Diterpenoid Glycosides from Tinospora crispa

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 80-90%) over 30-40 minutes. A scouting gradient can help determine the approximate elution time of this compound, after which the gradient can be optimized for better resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) monitoring at a wavelength where this compound has significant absorbance (a UV scan of a pure standard would be ideal to determine the optimal wavelength).

  • Injection Volume: 10 µL

Sample Preparation

  • Extract the plant material (e.g., dried, powdered stems of Tinospora crispa) with a suitable solvent like 70% ethanol (B145695) or methanol.[3][7]

  • Evaporate the solvent to obtain a crude extract.

  • Dissolve a known amount of the extract in the initial mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[3]

Data Presentation

To effectively compare different analytical methods or the results of optimization experiments, organize your quantitative data in a clear, tabular format.

Table 1: Comparison of HPLC Methods for this compound Resolution

ParameterMethod AMethod BMethod C
Column C18, 250x4.6mm, 5µmPhenyl-Hexyl, 150x4.6mm, 3µmHILIC, 100x2.1mm, 1.7µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water10mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B in 30 min30-70% B in 25 min95-70% B in 20 min
Flow Rate (mL/min) 1.01.00.4
Temperature (°C) 303540
Retention Time (min)
Resolution (Rs)
Tailing Factor (Tf)
Theoretical Plates (N)

Visualizations

Experimental Workflow for Method Development

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Plant Material (Tinospora crispa) extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System filtration->hplc column Column Screening (C18, Phenyl, HILIC) hplc->column mobile_phase Mobile Phase Optimization (Solvent, pH, Additives) column->mobile_phase gradient Gradient Optimization mobile_phase->gradient detection DAD Detection gradient->detection chromatogram Chromatogram detection->chromatogram resolution Resolution (Rs) Calculation chromatogram->resolution peak_shape Peak Shape (Tailing Factor) chromatogram->peak_shape method_validation Method Validation resolution->method_validation peak_shape->method_validation

Caption: Workflow for HPLC method development to enhance this compound resolution.

Troubleshooting Logic for Poor Resolution

troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_other Other Parameters start Poor Resolution of This compound adjust_gradient Adjust Gradient Slope start->adjust_gradient change_column Try Different Stationary Phase (e.g., Phenyl, HILIC) start->change_column change_solvent Switch Organic Solvent (ACN vs. MeOH) adjust_gradient->change_solvent adjust_ph Adjust pH (add acid) change_solvent->adjust_ph temp Optimize Temperature adjust_ph->temp check_column Check Column Performance change_column->check_column check_column->temp flow_rate Adjust Flow Rate temp->flow_rate end Improved Resolution flow_rate->end

Caption: Troubleshooting flowchart for improving the resolution of this compound.

References

Validation & Comparative

A Comparative Analysis of the Hypoglycemic Activities of Borapetosides from Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of natural product research for anti-diabetic therapies, compounds isolated from Tinospora crispa have garnered significant attention. Among these, the clerodane diterpenoids known as borapetosides have demonstrated notable hypoglycemic potential. This guide provides a comparative overview of the hypoglycemic activities of Borapetoside A and its analogues, Borapetoside C and Borapetoside E, based on available experimental data. It is important to note that a comprehensive search of scientific literature yielded no data on the hypoglycemic activity of Borapetoside D. Therefore, this guide focuses on the characterized members of this compound family.

Quantitative Comparison of Hypoglycemic Effects

The following table summarizes the key quantitative data from in vivo studies on the hypoglycemic effects of Borapetoside A, C, and E. Direct comparison of potency should be approached with caution due to variations in experimental models and methodologies.

CompoundAnimal ModelDosageKey Hypoglycemic EffectsReference
Borapetoside A Normal and Streptozotocin (B1681764) (STZ)-induced Type 1 Diabetic Mice5 mg/kg (i.p.)Significantly lowered plasma glucose levels. In Type 2 diabetic mice, it was associated with an increase in plasma insulin (B600854) levels.[1][2][1][2]
Borapetoside C Normal and STZ-induced Type 1 Diabetic Mice5 mg/kg (i.p.)Significantly lowered plasma glucose levels.[2] Attenuated the elevation of plasma glucose in an oral glucose tolerance test in normal and Type 2 diabetic mice.[3][2][3]
Borapetoside E High-Fat-Diet (HFD)-induced Type 2 Diabetic Mice20 mg/kg and 40 mg/kg (i.p.)Markedly improved hyperglycemia and insulin resistance. The effects were comparable to or better than metformin.[4][5][4][5]

Experimental Protocols

The methodologies employed in assessing the hypoglycemic activities of these compounds are crucial for the interpretation of the results. Below are detailed summaries of the typical experimental protocols used in the cited studies.

In Vivo Hypoglycemic Activity Assessment in STZ-Induced Diabetic Mice (for Borapetoside A and C)
  • Animal Model: Male ICR mice are typically used. Type 1 diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ). Mice with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study. Normal mice are used as a control group.

  • Compound Administration: Borapetoside A or C, dissolved in a suitable vehicle (e.g., DMSO), is administered via intraperitoneal injection at a specified dose (e.g., 5 mg/kg body weight).[2]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 1, 2, 4, and 6 hours) after compound administration. Plasma glucose concentrations are measured using a glucose oxidase method.

  • Data Analysis: The percentage change in blood glucose levels from the initial value is calculated for each group. Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine the significance of the observed differences between the treated and control groups.

Oral Glucose Tolerance Test (OGTT) (for Borapetoside C)
  • Animal Model: Normal and Type 2 diabetic mice (e.g., induced by a high-fat diet) are fasted overnight.

  • Compound Administration: Borapetoside C (e.g., 5 mg/kg, i.p.) is administered 30 minutes before the glucose challenge.[3]

  • Glucose Challenge: A standard dose of glucose (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at baseline (0 min) and at various intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glucose tolerance.

In Vivo Hypoglycemic Activity in High-Fat-Diet-Induced Diabetic Mice (for Borapetoside E)
  • Animal Model: Mice are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity, insulin resistance, and hyperglycemia, modeling Type 2 diabetes.

  • Compound Administration: Borapetoside E is administered intraperitoneally at different doses (e.g., 20 and 40 mg/kg) over a specified treatment period.[4][5]

  • Metabolic Parameters Assessment: Various parameters are measured, including fasting blood glucose, plasma insulin levels, and insulin tolerance.

  • Gene and Protein Expression Analysis: Tissues such as the liver and adipose tissue are collected to analyze the expression of genes and proteins related to glucose and lipid metabolism.[4][5]

Signaling Pathways and Mechanisms of Action

The hypoglycemic effects of Borapetoside A and C are reported to be mediated through both insulin-dependent and insulin-independent pathways.[1] A key mechanism involves the activation of the insulin receptor (IR) and the subsequent phosphorylation of protein kinase B (Akt), also known as the IR-Akt signaling pathway.[3][6] This pathway plays a central role in regulating glucose metabolism, including promoting glucose uptake in peripheral tissues and suppressing hepatic gluconeogenesis.[1][2]

Borapetoside E has been shown to improve hyperglycemia and insulin resistance in a model of type 2 diabetes.[4][5] Its mechanism of action includes the suppression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis.[4][5]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Normal Mice B Diabetes Induction (e.g., STZ or High-Fat Diet) C Diabetic Mice B->C D Compound Administration (e.g., Borapetoside i.p.) C->D E Vehicle Control C->E F Blood Glucose Measurement (Time course) D->F G Oral Glucose Tolerance Test D->G H Insulin & Lipid Profile D->H I Gene/Protein Expression Analysis D->I E->F E->G E->H E->I

Caption: A generalized workflow for in vivo hypoglycemic studies.

signaling_pathway Borapetoside Borapetoside A / C IR Insulin Receptor (IR) Borapetoside->IR Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates GlucoseUptake Increased Glucose Uptake (Muscle, Adipose Tissue) Akt->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis Akt->Gluconeogenesis Hypoglycemia Hypoglycemic Effect GlucoseUptake->Hypoglycemia Gluconeogenesis->Hypoglycemia

Caption: The IR-Akt signaling pathway activated by Borapetosides A and C.

Conclusion

Based on the available scientific literature, Borapetoside A, C, and E are promising natural compounds with significant hypoglycemic properties. Borapetosides A and C appear to exert their effects through the activation of the insulin signaling pathway, leading to increased glucose utilization and reduced glucose production. Borapetoside E demonstrates efficacy in a type 2 diabetes model by improving hyperglycemia and insulin resistance, partly through the modulation of lipid metabolism pathways.

The structural characteristics of these molecules, such as the stereochemistry at the C-8 position, seem to play a critical role in their hypoglycemic activity, with the 8R-chirality found in the active Borapetosides A and C being a key determinant.[1]

Further research, including head-to-head comparative studies under standardized experimental conditions, is warranted to definitively establish the relative potencies and detailed mechanisms of action of these compounds. Crucially, the hypoglycemic potential of other analogues, such as this compound, remains to be elucidated and represents an open avenue for future investigation in the quest for novel anti-diabetic agents.

References

The Evolving Landscape of DPP-4 Inhibitors: A Comparative Analysis of Borapetoside Derivatives and Established Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, potent, and safe dipeptidyl peptidase-4 (DPP-4) inhibitors remains a critical frontier in the management of type 2 diabetes. While synthetic gliptins dominate the current market, natural compounds are emerging as a promising source for new therapeutic leads. This guide provides a comparative overview of the predicted efficacy of Borapetoside derivatives from Tinospora crispa against well-established synthetic DPP-4 inhibitors, supported by experimental data and detailed methodologies.

Recent computational studies have identified compounds within the medicinal plant Tinospora crispa as potential DPP-4 inhibitors. While direct experimental data on the DPP-4 inhibitory activity of Borapetoside D is currently unavailable in the reviewed literature, in silico molecular docking studies have highlighted a related compound, 6'-O-LactoylBorapetoside B, as a promising candidate. These predictive studies suggest that it may exhibit a higher binding affinity to the DPP-4 enzyme than some commercially available inhibitors.

This comparison guide will delve into the available data for this promising natural compound and contrast it with the proven efficacy of leading synthetic DPP-4 inhibitors: Sitagliptin (B1680988), Vildagliptin (B1682220), Saxagliptin, and Alogliptin.

Quantitative Efficacy: A Tale of Prediction versus Proven Performance

The following table summarizes the available efficacy data for 6'-O-LactoylBorapetoside B and established DPP-4 inhibitors. It is crucial to note that the data for 6'-O-LactoylBorapetoside B is based on computational predictions and awaits experimental validation, while the data for the commercial inhibitors are derived from extensive in vitro enzymatic assays.

CompoundTypeEfficacy MetricValueSource
6'-O-LactoylBorapetoside B Natural Diterpenoid GlycosidePredicted Rerank Score (Kcal/Mol)-106.51In Silico Molecular Docking
Alogliptin SyntheticPredicted Rerank Score (Kcal/Mol)-96.02In Silico Molecular Docking
Alogliptin SyntheticIC50 (nM)12In Vitro Enzymatic Assay
Linagliptin SyntheticIC50 (nM)1In Vitro Enzymatic Assay
Saxagliptin SyntheticIC50 (nM)1.3In Vitro Enzymatic Assay
Sitagliptin SyntheticIC50 (nM)18In Vitro Enzymatic Assay
Vildagliptin SyntheticIC50 (nM)2.5In Vitro Enzymatic Assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Mechanism of DPP-4 Inhibition: A Common Pathway

DPP-4 inhibitors, both synthetic and potentially those derived from natural sources, share a common mechanism of action. They function by blocking the active site of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active incretins in the bloodstream. This, in turn, leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][2]

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 Degradation Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates DPP-4 Inhibitors DPP-4 Inhibitors (e.g., Borapetosides, Gliptins) DPP-4 Inhibitors->DPP4 Inhibits DPP-4 Inhibitors->Hepatic Glucose Production Reduces (indirectly)

DPP-4 Inhibition Signaling Pathway

Experimental Protocols: Assessing DPP-4 Inhibitory Activity

To experimentally validate the predicted efficacy of compounds like this compound and to ensure a standardized comparison with existing drugs, a robust in vitro DPP-4 inhibition assay is essential. The following is a detailed methodology for a typical fluorometric assay.

Objective: To determine the concentration-dependent inhibition of DPP-4 enzyme activity by a test compound and calculate its IC50 value.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test Compound (e.g., this compound) and Positive Control (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a series of dilutions of the test compound and positive control in assay buffer to achieve a range of final assay concentrations.

    • Dilute the recombinant DPP-4 enzyme to a working concentration in the assay buffer.

    • Dilute the DPP-4 substrate to a working concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the diluted DPP-4 enzyme and an equal volume of the diluted test compound.

    • Positive Control Wells: Add a fixed volume of the diluted DPP-4 enzyme and an equal volume of the diluted positive control.

    • Enzyme Control (100% Activity) Wells: Add a fixed volume of the diluted DPP-4 enzyme and an equal volume of the assay buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add a fixed volume of the assay buffer and an equal volume of the diluted substrate.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fixed volume of the diluted DPP-4 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - DPP-4 Enzyme - Substrate - Assay Buffer C Dispense Enzyme and Inhibitors into 96-well Plate A->C B Prepare Compound Dilutions: - Test Compound (Borapetoside) - Positive Control (Sitagliptin) B->C D Pre-incubate at 37°C C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 360nm, Em: 460nm) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

In Vitro DPP-4 Inhibition Assay Workflow

Conclusion and Future Directions

The exploration of natural compounds like Borapetosides from Tinospora crispa represents an exciting avenue in the development of new antidiabetic agents. While the in silico data for 6'-O-LactoylBorapetoside B is promising, suggesting a potentially high affinity for the DPP-4 enzyme, it is imperative that these findings are now translated into experimental validation.

Future research should focus on:

  • In Vitro Validation: Performing enzymatic assays, as detailed above, to determine the actual IC50 values for this compound and other related compounds from Tinospora crispa.

  • In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of type 2 diabetes to assess the glucose-lowering efficacy, pharmacokinetic profiles, and safety of these natural compounds.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structures of different Borapetoside derivatives influence their DPP-4 inhibitory activity to guide the synthesis of even more potent and selective inhibitors.

By bridging the gap between computational predictions and rigorous experimental validation, the therapeutic potential of Borapetosides as a new class of DPP-4 inhibitors can be fully elucidated.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of Borapetoside D and its related compounds isolated from Tinospora crispa. The focus is on their hypoglycemic and related metabolic activities, supported by experimental data.

Introduction to Borapetosides

Borapetosides are a series of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa. Several of these compounds, including Borapetosides A, B, C, and E, have been investigated for their potential in managing diabetes and related metabolic disorders. While direct biological activity data for this compound is limited in the current literature, its structural similarity to other Borapetosides allows for inferences regarding its potential activity based on the established SAR of this compound class.

Comparative Analysis of Biological Activity

The hypoglycemic effects of Borapetosides are primarily attributed to key structural features. The stereochemistry at the C-8 position and the placement of the glycoside moiety are critical for activity.

CompoundStructureKey Structural FeaturesHypoglycemic ActivityOther Relevant Activities
Borapetoside A [Structure available in PubChem CID 21636215][1]8R-chirality, Glycoside at C-3, Lactone ring between C-4 and C-6[2]Active. Lowers plasma glucose in normal and diabetic mice.[2][3]Increases insulin (B600854) secretion in normal and type 2 diabetic mice[2]; Enhances glucose utilization in peripheral tissues[2]; Reduces hepatic gluconeogenesis[2]; Activates the insulin signaling pathway[2].
Borapetoside B [Structure available]8S-chirality[2]Inactive.[2]-
Borapetoside C [Structure available in PubChem CID 14671115][4][5]8R-chirality, Glycoside at C-6[2]Active. Lowers plasma glucose in normal and diabetic mice.[3][6]Improves insulin sensitivity[6]; Increases glucose utilization[6]; Activates the IR-Akt-GLUT2 signaling pathway[6][7]; Inhibits α-glucosidase with an IC50 of 0.0527 mg/ml[7].
This compound [Structure available]-Not extensively studied, but activity can be inferred from SAR principles.-
Borapetoside E [Structure available]-Markedly improves hyperglycemia and insulin resistance.[8]Improves hepatic steatosis and hyperlipidemia[8]; Suppresses the expression of sterol regulatory element-binding proteins (SREBPs)[8].
Borapetol B [Structure available]-Antidiabetic properties.Stimulates insulin release.

Key Findings from SAR Studies:

  • C-8 Stereochemistry: The chirality at the C-8 position is a critical determinant of hypoglycemic activity. Borapetosides A and C possess an 8R-configuration and exhibit hypoglycemic effects, whereas Borapetoside B with an 8S-configuration is inactive.[2]

  • Glycoside Position: The position of the glycoside moiety influences the potency of the hypoglycemic effect. The difference in the location of the glycoside at C-3 in Borapetoside A and C-6 in Borapetoside C, along with the presence of a lactone ring in Borapetoside A, may account for their different potencies.[2]

Signaling Pathways and Mechanisms of Action

The hypoglycemic and metabolic effects of active Borapetosides are mediated through multiple signaling pathways.

Insulin Signaling Pathway (Borapetosides A & C)

Borapetosides A and C enhance insulin sensitivity and glucose uptake in peripheral tissues by activating the insulin receptor (IR) and its downstream signaling cascade, including Akt and Glucose Transporter 2 (GLUT2).[6][7]

Insulin_Signaling_Pathway Borapetoside A/C Borapetoside A/C Insulin Receptor (IR) Insulin Receptor (IR) Borapetoside A/C->Insulin Receptor (IR) activates Akt Akt Insulin Receptor (IR)->Akt phosphorylates GLUT2 GLUT2 Akt->GLUT2 promotes translocation Glucose Uptake Glucose Uptake GLUT2->Glucose Uptake facilitates

Insulin signaling pathway activated by Borapetosides A and C.
SREBP Inhibition Pathway (Borapetoside E)

Borapetoside E improves hyperlipidemia by suppressing the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid synthesis.[8]

SREBP_Inhibition_Pathway Borapetoside E Borapetoside E SREBPs SREBPs Borapetoside E->SREBPs inhibits expression Lipid Synthesis Genes Lipid Synthesis Genes SREBPs->Lipid Synthesis Genes activates Lipid Synthesis Lipid Synthesis Lipid Synthesis Genes->Lipid Synthesis promotes

SREBP inhibition pathway by Borapetoside E.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Borapetosides.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of a compound on glucose tolerance in an animal model.[9][10][11][12][13]

Workflow:

OGTT_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Measurement Fasting Overnight Fasting (16-18h) Baseline Baseline Blood Glucose Measurement Fasting->Baseline Compound_Admin Compound/Vehicle Administration (i.p.) Baseline->Compound_Admin Glucose_Admin Oral Glucose Gavage (2 g/kg) Compound_Admin->Glucose_Admin Blood_Sampling Blood Sampling at Time Points (e.g., 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement

Workflow for Oral Glucose Tolerance Test in Mice.

Detailed Steps:

  • Animal Preparation: Male ICR mice are fasted overnight for 16-18 hours with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from the tail vein.

  • Compound Administration: Borapetoside A or C (5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Glucose Challenge: After 30 minutes, a glucose solution (2 g/kg body weight) is administered by oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

Western Blot Analysis of Insulin Signaling Pathway

This protocol is used to determine the expression and phosphorylation status of key proteins in the insulin signaling pathway in liver tissue.[14][15][16][17]

Methodology:

  • Tissue Lysis: Liver tissues from treated and control animals are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IR, Akt, and an antibody for GLUT2.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Hepatic Gluconeogenesis Inhibition Assay

This assay measures the ability of a compound to inhibit the production of glucose in liver cells.[18]

Procedure:

  • Cell Culture: HepG2 cells are cultured to confluence.

  • Treatment: Cells are treated with Borapetoside A or C in the presence of gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).

  • Glucose Measurement: The amount of glucose released into the culture medium is measured using a glucose oxidase assay kit.

  • Data Analysis: The percentage inhibition of gluconeogenesis is calculated by comparing the glucose levels in treated cells to those in untreated control cells.

SREBP Expression Analysis

This protocol is used to assess the effect of a compound on the expression of SREBPs.[19][20][21][22]

Methodology:

  • Cell or Tissue Treatment: Cells (e.g., HepG2) or liver tissues from treated animals are collected.

  • RNA Extraction and qRT-PCR: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of SREBP-1 and SREBP-2.

  • Protein Extraction and Western Blot: Protein lysates are prepared, and Western blotting is performed using antibodies specific for SREBP-1 and SREBP-2 to determine their protein expression levels.

Conclusion

The structural activity relationship of Borapetosides reveals that specific structural features, particularly the C-8 stereochemistry, are crucial for their hypoglycemic activity. Borapetosides A and C are the most studied active compounds, exerting their effects through the enhancement of insulin signaling and glucose utilization. Borapetoside E demonstrates potential in managing broader metabolic syndrome through its impact on lipid metabolism via SREBP inhibition. Although this compound has not been extensively studied, its structural similarity to the other active Borapetosides suggests it may also possess hypoglycemic properties, warranting further investigation. The provided experimental protocols offer a framework for the continued exploration and comparison of these and other related compounds for the development of novel antidiabetic and metabolic modulatory agents.

References

Comparative Analysis of Borapetoside D in Tinospora Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Borapetoside D content across different Tinospora species. Due to a lack of available quantitative data in peer-reviewed literature, this document focuses on the reported presence of this compound and outlines a comprehensive experimental protocol for its future quantification. Additionally, a relevant signaling pathway potentially influenced by this class of compounds is illustrated.

While several furanoid diterpene glucosides have been isolated and quantified from various Tinospora species, specific comparative data on the concentration of this compound remains elusive in current scientific publications. This compound has been identified as a constituent of Tinospora crispa and Tinospora rumphii, highlighting these species as potential sources for this compound. The lack of quantitative studies underscores a significant research gap and an opportunity for further investigation into the chemotaxonomy of the Tinospora genus.

Distribution of this compound in Tinospora Species

The following table summarizes the reported presence of this compound in different Tinospora species based on existing phytochemical studies. It is important to note that the absence of a report on this compound in a particular species does not definitively confirm its absence but may reflect a lack of targeted investigation.

Tinospora SpeciesPresence of this compound
Tinospora crispaReported[1]
Tinospora rumphiiReported[2]
Tinospora cordifoliaNot Reported
Tinospora malabaricaNot Reported
Tinospora sinensisNot Reported

Experimental Protocols for Quantification of this compound

The following is a detailed hypothetical protocol for the extraction and quantification of this compound from Tinospora species. This protocol is synthesized from established methods for the analysis of other furanoid diterpenoids and related compounds in the Tinospora genus[3][4].

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy stems of the desired Tinospora species. Proper botanical identification by a qualified taxonomist is crucial.

  • Drying: Shade-dry the stems at room temperature until they are brittle. Subsequently, dry them in a hot air oven at 40-50°C to a constant weight to remove all moisture.

  • Pulverization: Grind the dried stems into a coarse powder (40-60 mesh) using a mechanical grinder.

Extraction of Furanoid Diterpenoids
  • Soxhlet Extraction:

    • Defat the powdered plant material with petroleum ether (60-80°C) in a Soxhlet apparatus for 12-24 hours to remove lipids and other non-polar compounds.

    • Air-dry the defatted marc to remove residual petroleum ether.

    • Extract the dried marc with methanol (B129727) or 70% ethanol (B145695) in a Soxhlet apparatus for 24-48 hours.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Ultrasonic-Assisted Extraction (UAE):

    • Macerate the powdered plant material with methanol or 70% ethanol in a flask.

    • Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and concentrate using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) for Quantification
  • Chromatographic System: A standard HPLC system equipped with a UV-DAD detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended[3][4].

  • Mobile Phase: A gradient elution using a binary solvent system of water (A) and acetonitrile (B52724) (B), both with or without a modifier like 0.1% formic acid, is typically effective[5].

    • Example Gradient Program:

      • 0-10 min: 10-20% B

      • 10-30 min: 20-40% B

      • 30-45 min: 40-60% B

      • 45-50 min: 60-10% B

      • 50-60 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of a this compound standard, a wavelength between 210-230 nm is likely appropriate for detection.

  • Standard Preparation: Prepare a stock solution of isolated and purified this compound of known concentration in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standard solutions.

Logical Workflow for this compound Analysis

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification A Plant Material Collection (Tinospora species) B Drying and Pulverization A->B C Defatting (Petroleum Ether) B->C D Methanolic/Ethanolic Extraction (Soxhlet or UAE) C->D E Concentration (Rotary Evaporator) D->E F Crude Extract E->F G HPLC-UV/DAD Analysis F->G H Data Analysis (Calibration Curve) G->H I This compound Content H->I

Caption: Workflow for this compound analysis.

Potential Signaling Pathway of Interest: PI3K/Akt

While the specific signaling pathway of this compound is not yet elucidated, related compounds such as Borapetoside A and C have been shown to exert their effects through the insulin (B600854) signaling pathway. A key component of this is the PI3K/Akt pathway, which plays a crucial role in glucose metabolism.

G Insulin Signaling: PI3K/Akt Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to Akt Akt (PKB) PIP3->Akt Activation GSK3 GSK3 Akt->GSK3 Inhibition GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation to Membrane Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibition Glycogen Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen Synthesis Glucose Uptake Glucose Uptake GLUT4_Vesicle->Glucose Uptake Insulin Insulin Insulin->IR

Caption: The PI3K/Akt insulin signaling pathway.

References

Bridging the Gap: A Comparative Analysis of In Silico Predictions and In Vitro Findings for Borapetosides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The clerodane diterpenoid glycosides isolated from Tinospora crispa, known as borapetosides, have garnered significant interest for their potential therapeutic properties, particularly in metabolic diseases. While comprehensive experimental data for every analogue is still emerging, computational predictions offer a valuable starting point for targeted laboratory validation. This guide provides a comparative overview of in silico predictions, primarily focusing on Borapetoside C as a representative of the class due to the current scarcity of data on Borapetoside D, and cross-references these with published in vitro experimental results for closely related borapetosides (A, C, and E).

Data Summary: In Silico Predictions vs. In Vitro Observations

To effectively cross-validate computational hypotheses, it is crucial to compare the predicted biological activities with tangible experimental outcomes. The following tables summarize the key findings from both domains for the borapetoside family.

Table 1: Summary of In Silico Predictions for Borapetoside C

Prediction TypePredicted Target/PathwayPredicted OutcomeComputational MethodReference
Anti-diabetic Proteins in Type 2 Diabetes PathogenesisPotential interaction with key diabetic targetsMolecular Docking (AutoDock)[1][2]
Anti-melanoma MAP2K1, MMP9, EGFRStable binding complex formationNetwork Pharmacology, Molecular Docking, Molecular Dynamics[3]
Pharmacokinetics ADME PropertiesPredicted to be non-mutagenic and non-carcinogenicPASS Online, ProTox-II[4]

Table 2: Summary of In Vitro Experimental Results for Borapetosides A, C, & E

CompoundAssay TypeKey FindingCell Line / ModelIC₅₀ / ConcentrationReference
Borapetoside A Glucose UtilizationIncreased glucose utilization and glycogen (B147801) synthesisC2C12 myotubes, Hep3B cellsDose-dependent[5][6]
Borapetoside A Insulin (B600854) SecretionIncreased plasma insulin levelsType 2 Diabetic MiceDose-dependent[5]
Borapetoside C Glucose ToleranceAttenuated elevated plasma glucoseNormal and Type 2 Diabetic Mice5 mg/kg (i.p.)[7]
Borapetoside C Insulin SensitivityEnhanced insulin sensitivity, delayed insulin resistanceDiabetic Mice5 mg/kg (twice daily)[7][8]
Borapetoside C Protein ExpressionIncreased phosphorylation of IR and Akt; increased GLUT2 expressionType 1 Diabetic Mice Liver5 mg/kg (twice daily)[7][8]
Borapetoside E HyperglycemiaMarkedly improved hyperglycemia and insulin resistanceHigh-Fat-Diet Induced Obese MiceNot specified[9][10]
Borapetoside E Lipid MetabolismSuppressed expression of SREBPs and related genesHigh-Fat-Diet Induced Obese MiceNot specified[9][10]

Visualizing the Research Workflow and Biological Pathways

To translate computational predictions into validated biological functions, a structured experimental workflow is essential. The diagram below illustrates a hypothetical workflow for the cross-validation of in silico predictions for a compound like this compound.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation a Compound Selection (this compound) b Network Pharmacology (Target Identification) a->b c Molecular Docking (Binding Affinity) b->c h Western Blot (Pathway Analysis) b->h Confirm pathway modulation d ADMET Prediction c->d f Target Activity Assay (e.g., Kinase Assay) c->f Validate predicted target e Cytotoxicity Assay (e.g., MTT) d->e Proceed if non-toxic e->f g Cellular Functional Assay (e.g., Glucose Uptake) f->g g->h i Data Correlation & Conclusion h->i

Caption: Hypothetical workflow for cross-validating in silico predictions with in vitro experiments.

Based on experimental evidence from Borapetoside C, the Insulin Receptor (IR) signaling pathway is a key mediator of its hypoglycemic effects.[7][8] The following diagram illustrates this critical pathway.

cluster_membrane Cell Membrane IR Insulin Receptor (IR) Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2 GLUT2 Glucose_Intra Glucose (Intracellular) GLUT2->Glucose_Intra Insulin Insulin or Borapetoside C Insulin->IR Activates Akt->GLUT2 Promotes translocation Glycogen Glycogen Synthesis Akt->Glycogen Increases Glucose Glucose (Extracellular) Glucose->GLUT2

Caption: Simplified IR-Akt-GLUT2 signaling pathway activated by Borapetoside C.

Detailed Experimental Protocols

The validation of in silico predictions relies on robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays relevant to the activities of borapetosides.

MTT Cytotoxicity Assay

This assay is fundamental for determining the concentration range at which a compound is non-toxic to cells, a prerequisite for subsequent functional assays.

  • Objective: To assess the effect of this compound on the metabolic activity and viability of cells.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., HepG2 liver cells or 3T3-L1 adipocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µg/mL). Remove the old media from the cells and replace it with media containing the different concentrations of the compound. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[11]

    • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C with 5% CO₂.

    • MTT Addition: After incubation, add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (typically 5 mg/mL) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[11][12]

    • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[11]

    • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, making it ideal for confirming the modulation of signaling pathways predicted by in silico analysis.

  • Objective: To determine if this compound treatment affects the phosphorylation status or expression level of key proteins in a target pathway (e.g., IR, Akt).

  • Procedure:

    • Cell Lysis: Treat cells with this compound at a non-toxic concentration for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

    • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme will react with the substrate to produce light, which can be captured on X-ray film or with a digital imaging system.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different conditions.[13]

This guide illustrates a structured approach to validating computational predictions for this compound by leveraging existing data from its chemical relatives. Such a strategy, combining in silico screening with targeted in vitro assays, is crucial for accelerating the identification and development of novel therapeutic agents from natural sources.

References

Borapetoside D and Metformin: A Comparative Analysis of Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression effects of Borapetoside D and the widely-used type 2 diabetes medication, metformin (B114582). Due to the limited direct research on this compound, this comparison leverages data from a closely related compound, Borapetoside E, isolated from the same plant species, Tinospora crispa. The findings on Borapetoside E are juxtaposed with the extensive body of research on metformin to offer insights into their respective and potentially overlapping mechanisms of action at the molecular level.

Introduction

Metformin is a cornerstone therapy for type 2 diabetes, known for its multifaceted effects on glucose and lipid metabolism, primarily mediated through the activation of AMP-activated protein kinase (AMPK)[1][2][3]. Its influence on gene expression is a key aspect of its therapeutic efficacy. Borapetosides, clerodane diterpenoids from Tinospora crispa, have garnered interest for their potential metabolic benefits. While direct data on this compound is scarce, studies on Borapetoside E demonstrate its capacity to improve hyperglycemia and hyperlipidemia in animal models, with effects comparable to metformin[4][5]. A significant part of Borapetoside E's action involves the suppression of sterol regulatory element-binding proteins (SREBPs), key transcription factors in lipid biosynthesis[4][5]. This guide will delve into the known effects of both compounds on gene expression, with a focus on metabolic pathways.

Comparative Effects on Gene Expression

The following table summarizes the known effects of Borapetoside E (as a proxy for this compound) and metformin on the expression of key metabolic genes.

Gene Target CategoryBorapetoside E (in vivo, mouse model)Metformin (in vitro & in vivo)
Lipid Metabolism Downregulation of SREBP-1c, Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), Stearoyl-CoA Desaturase-1 (SCD1) in liver and adipose tissue[4].Downregulation of SREBP-1c and SREBP-2 expression and/or activity. This leads to decreased expression of downstream targets like HMG-CoA reductase (HMGCR), HMG-CoA synthase (HMGCS), FASN, and ACC[6][7].
Glucose Metabolism Limited direct gene expression data available. However, improves overall glucose homeostasis[4][5].Downregulation of gluconeogenic genes such as Glucose-6-Phosphatase (G6PC) and Phosphoenolpyruvate Carboxykinase (PCK1)[3][8]. Upregulation of genes involved in glucose uptake in some contexts.
Inflammatory Pathways No direct data on Borapetoside E.Can modulate the expression of inflammatory genes. For instance, in macrophages, it can induce the expression of Tnfa and Il1b[9]. In other contexts, it exhibits anti-inflammatory effects by inhibiting pathways like NF-κB[10].
Cell Cycle & Cancer Not investigated for Borapetoside E.Downregulates cyclin D1 and upregulates p53 and p21, leading to cell cycle arrest[10].

Signaling Pathways

Both Borapetoside E and metformin appear to converge on key metabolic signaling pathways, albeit through potentially different primary targets.

Metformin's Primary Signaling Pathway

Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates numerous downstream targets, leading to the inhibition of anabolic pathways (like gluconeogenesis and lipogenesis) and the activation of catabolic pathways.

Metformin_Pathway cluster_downstream Downstream Effects Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio Inhibition AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis (↓ G6PC, PCK1) AMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis (↓ SREBP-1c, ACC, FAS) AMPK->Lipogenesis mTORC1 ↓ mTORC1 Signaling AMPK->mTORC1 Glucose_Uptake ↑ Glucose Uptake (e.g., in muscle) AMPK->Glucose_Uptake

Caption: Simplified signaling pathway of metformin.
Borapetoside E's Effect on the SREBP Pathway

Borapetoside E has been shown to suppress the expression of SREBPs, which are master regulators of lipid biosynthesis. While the direct upstream mechanism is not fully elucidated, this action leads to a coordinated downregulation of genes involved in fatty acid and cholesterol synthesis.

BorapetosideE_Pathway cluster_srebp SREBP Regulation cluster_genes Downstream Gene Expression BorapetosideE Borapetoside E SREBP1c SREBP-1c BorapetosideE->SREBP1c Suppression of Expression FAS FAS SREBP1c->FAS Activation ACC ACC SREBP1c->ACC Activation SCD1 SCD1 SREBP1c->SCD1 Activation

Caption: Borapetoside E's inhibitory effect on the SREBP pathway.

Experimental Protocols

This section details the methodologies from key studies that form the basis of this comparison.

Borapetoside E Gene Expression Analysis
  • Study Design: High-fat diet (HFD)-induced obese mice were treated with Borapetoside E (intraperitoneal injection) or metformin.

  • Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity and insulin (B600854) resistance.

  • Treatment: Borapetoside E administered at a specified dose (e.g., mg/kg body weight) via intraperitoneal injection for a defined period. A control group received a vehicle, and another group received metformin as a positive control.

  • Gene Expression Analysis:

    • Tissue Collection: Liver and adipose tissues were collected after the treatment period.

    • RNA Extraction: Total RNA was isolated from the tissues using standard methods (e.g., TRIzol reagent).

    • Quantitative Real-Time PCR (qRT-PCR): cDNA was synthesized from the RNA, and qRT-PCR was performed to quantify the mRNA levels of target genes (SREBP-1c, FAS, ACC, SCD1). Gene expression levels were normalized to a housekeeping gene (e.g., β-actin).

Metformin Gene Expression Analysis
  • Study Design: Various in vitro and in vivo models have been used. A representative in vitro protocol is described here.

  • Cell Culture: HepG2 (human hepatoma) cells were cultured in appropriate media.

  • Treatment: Cells were treated with metformin at different concentrations for specified durations. A control group was treated with a vehicle.

  • Gene Expression Analysis:

    • RNA Extraction: Total RNA was extracted from the cells.

    • RNA Sequencing (RNA-seq) or Microarray: For a global view of gene expression changes, high-throughput methods like RNA-seq or microarrays are often employed.

    • qRT-PCR: To validate the findings from high-throughput analyses for specific genes of interest (e.g., SREBP-2, HMGCR).

Experimental Workflow Diagram

Experimental_Workflow cluster_borapetoside Borapetoside E Study cluster_metformin Metformin Study (in vitro) HFD_Mice High-Fat Diet Obese Mice Treatment_B Treatment (Borapetoside E, Metformin, Vehicle) HFD_Mice->Treatment_B Tissue_Collection_B Tissue Collection (Liver, Adipose) Treatment_B->Tissue_Collection_B RNA_Extraction_B RNA Extraction Tissue_Collection_B->RNA_Extraction_B qRT_PCR_B qRT-PCR Analysis RNA_Extraction_B->qRT_PCR_B Cell_Culture HepG2 Cell Culture Treatment_M Treatment (Metformin, Vehicle) Cell_Culture->Treatment_M Cell_Lysis Cell Lysis & RNA Extraction Treatment_M->Cell_Lysis RNA_Seq RNA-Seq or Microarray Cell_Lysis->RNA_Seq qRT_PCR_M qRT-PCR Validation RNA_Seq->qRT_PCR_M

Caption: Generalized experimental workflows for gene expression analysis.

Conclusion and Future Directions

The available evidence suggests that Borapetoside E and metformin share a common downstream effect of downregulating key genes involved in lipid biosynthesis, particularly through the modulation of the SREBP pathway. Metformin's effects are broader and more extensively characterized, stemming from its primary action on cellular energy status via AMPK activation.

It is crucial to reiterate that the data for this compound is inferred from studies on Borapetoside E. Direct research on this compound is necessary to confirm these findings and to fully elucidate its mechanism of action and gene expression profile. Future studies should aim to:

  • Conduct head-to-head transcriptomic analyses (e.g., RNA-seq) of this compound and metformin in relevant cell lines and animal models.

  • Investigate the direct molecular target(s) of this compound to understand its upstream signaling effects.

  • Explore the potential synergistic or additive effects of combining this compound with metformin.

Such research will be invaluable for understanding the therapeutic potential of this compound and for the development of novel metabolic drugs.

References

Validating the Safety Profile of Borapetoside D in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the preclinical safety profile of Borapetoside D, a diterpenoid of interest from Tinospora crispa. Due to the limited publicly available safety data specifically for this compound, this document establishes a comparative analysis with related and alternative compounds: Borapetoside C, also from Tinospora crispa, and Andrographolide, a structurally similar diterpenoid from Andrographis paniculata. The objective is to offer a comprehensive overview of standard preclinical safety assessment methodologies and to present available data to guide future research and development.

Comparative Safety Data

The following tables summarize the available preclinical safety and activity data for Borapetoside C and Andrographolide. This information serves as a benchmark for the anticipated safety profile of this compound.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 / LC50Citation
Borapetoside C (proxy) T24 Bladder Cancer CellsMTT Assay7.65 ± 1.2 µg/mL (High cytotoxicity)[1]
1BR3 Normal Skin FibroblastMTT AssayLess toxic than doxorubicin (B1662922) and docetaxel[1]
Andrographolide CACO-2 CellsNot SpecifiedExhibited cytotoxic activity[2]
Tinospora crispa Extract U937 Human MacrophagesNot Specified> 90% viability at ≤ 75 µg/mL[3]
Brine ShrimpLethality BioassayLC50: 11.5 - 12.6 µg/mL (for different fractions)[4]

Table 2: Comparative In Vivo Acute Toxicity Data

Compound/ExtractAnimal ModelRoute of AdministrationDoseObservationsCitation
Andrographolide Complex Sprague-Dawley RatsOral2000 mg/kgSomnolence, decreased motor activity[5]
Novel Nutraceutical MiceOral2000 mg/kgNo clinical signs of toxicity, slight weight decrease[6]
Anti-Melanoma Compounds Balb/c MiceSubcutaneous50 mg/kg/day for 21 daysNo significant changes in body weight, blood count, or organs[7]
Flavonoid Fraction Albino MiceOral2000 mg/kgItching in the first 30 mins, then sleepy and drowsy[8]

Table 3: Genotoxicity and Other Safety-Related Data

CompoundAssayResultCitation
Borapetoside C In silico predictionPredicted non-mutagenic and non-carcinogenic[9]
Andrographolide Safety Data SheetSkin and eye irritant, may cause respiratory irritation[10]
Boron-Containing Therapeutics Ames, Chromosome Aberration, MicronucleusNegative[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of safety studies. Below are standard protocols for key preclinical safety assessments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Remove the culture medium and replace it with a medium containing the test compound (e.g., this compound) at varying concentrations (e.g., 0.01-100 µg/mL).[1] Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 50 µL of a serum-free medium containing 50 µM of MTT reagent to each well and incubate for 3 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Formazan (B1609692) Solubilization: Dispense the solution and add 150 µL of MTT solvent (e.g., DMSO) to each well.[1]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[1]

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Protocol (General overview based on OECD 471):

  • Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with different mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to mimic metabolic processes in mammals.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound, a negative control, and a positive control.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Toxicity Study

This study provides information on the potential health hazards that might arise from a short-term exposure to a substance.

Protocol (General overview based on OECD 425):

  • Animal Model: Use a standardized rodent model, such as Sprague-Dawley rats or BALB/c mice, of a specific sex and weight range.[5][7]

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer the test compound as a single dose via a specific route (e.g., oral gavage, intraperitoneal injection).[12] A limit test is often performed at 2000 mg/kg body weight.[6][8]

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity), and changes in body weight for a period of 14 days.[6][7]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve organs for histopathological examination if deemed necessary.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in preclinical safety assessment.

G cluster_0 Preclinical Safety Assessment Workflow start Test Compound (this compound) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames Test) in_vitro->genotoxicity in_vivo In Vivo Studies cytotoxicity->in_vivo If low cytotoxicity genotoxicity->in_vivo If non-genotoxic acute_tox Acute Toxicity in_vivo->acute_tox subchronic_tox Sub-chronic Toxicity in_vivo->subchronic_tox safety_profile Establish Safety Profile acute_tox->safety_profile subchronic_tox->safety_profile

Caption: Preclinical safety assessment workflow.

G cluster_1 Hypothetical Apoptotic Pathway compound This compound cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

A Comparative Review of the Pharmacological Properties of Borapetosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetosides, a class of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa, have garnered significant attention for their potential therapeutic applications, particularly in the management of metabolic disorders. This guide provides a comparative review of the pharmacological properties of key Borapetosides, focusing on their anti-hyperglycemic and lipid-lowering effects. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of these natural compounds.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of various Borapetosides. A direct comparison of IC50 and EC50 values across all compounds for the same assays is limited in the current literature.

Table 1: In Vivo Hypoglycemic Effects of Borapetosides

CompoundAnimal ModelDoseRoute of AdministrationEffect on Fasting Blood Glucose (FBG)Citation
Borapetoside ANormal and STZ-induced Type 1 Diabetic Mice5 mg/kgIntraperitoneal (i.p.)Significant reduction[1][2]
Borapetoside CNormal and STZ-induced Type 1 Diabetic Mice5 mg/kgIntraperitoneal (i.p.)Significant reduction[1]
Borapetoside B---Inactive[2]

Table 2: In Vitro Enzymatic Inhibition by Borapetoside C

EnzymeIC50 ValueCitation
α-glucosidase0.0527 mg/mL[1]
α-amylase0.775 mg/mL[1]

Mechanisms of Action: A Comparative Overview

Borapetosides exert their pharmacological effects through distinct yet sometimes overlapping mechanisms. The primary focus of research has been on their role in glucose and lipid metabolism.

Borapetosides A and C: Enhancing Insulin (B600854) Sensitivity

Borapetosides A and C have been demonstrated to improve glucose homeostasis primarily by enhancing insulin sensitivity through the insulin signaling pathway. A key structural feature for this activity is the 8R-chirality, which is present in both Borapetoside A and C, but absent in the inactive Borapetoside B (which has 8S-chirality)[2].

The proposed signaling pathway for Borapetosides A and C involves:

  • Insulin Receptor (IR) and Akt Phosphorylation: Both compounds promote the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), crucial steps in the insulin signaling cascade[1].

  • Increased GLUT2 Expression: This enhanced signaling leads to an increased expression of glucose transporter 2 (GLUT2), facilitating glucose uptake into cells[1][3].

  • Reduced Hepatic Gluconeogenesis: Borapetoside A has been shown to reverse the elevated protein expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis[2]. This suggests a role in reducing glucose production in the liver.

  • Increased Glycogen (B147801) Synthesis: In vitro studies using C2C12 myotubes have shown that Borapetoside A increases glycogen synthesis[4]. Borapetoside C also demonstrated a prominent increase in glycogen content in the skeletal muscle of type 2 diabetic mice[3].

  • Diagram of the Proposed Signaling Pathway for Borapetosides A and C

    Borapetoside_AC_Pathway cluster_cell Hepatocyte / Myocyte IR Insulin Receptor Akt Akt IR->Akt GLUT2 GLUT2 Akt->GLUT2 Upregulation Glycogen Glycogen Synthesis Akt->Glycogen PEPCK PEPCK Akt->PEPCK Inhibition Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis Borapetoside_AC Borapetoside A / C Borapetoside_AC->IR Promotes Phosphorylation

    Caption: Signaling cascade of Borapetosides A and C.

Borapetoside E: Ameliorating Hyperglycemia and Hyperlipidemia

Borapetoside E has demonstrated significant potential in managing both hyperglycemia and hyperlipidemia, particularly in the context of diet-induced obesity[5]. Its primary mechanism involves the suppression of sterol regulatory element-binding proteins (SREBPs).

SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting the expression of SREBPs and their downstream targets, Borapetoside E effectively reduces lipid synthesis in the liver and adipose tissue[5].

  • Diagram of the Proposed Signaling Pathway for Borapetoside E

    Borapetoside_E_Pathway cluster_nucleus Nucleus Borapetoside_E Borapetoside E SREBPs SREBPs Borapetoside_E->SREBPs Suppresses Expression Target_Genes Downstream Target Genes (e.g., for lipid synthesis) SREBPs->Target_Genes Activate Transcription Lipid_Synthesis Lipid Synthesis (Liver & Adipose Tissue) Target_Genes->Lipid_Synthesis

    Caption: Mechanism of Borapetoside E via SREBP inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

Oral Glucose Tolerance Test (OGTT)
  • Objective: To assess the effect of Borapetosides on glucose tolerance in vivo.

  • Procedure:

    • Mice are fasted overnight but allowed access to water.

    • A baseline blood glucose level is measured from the tail vein.

    • Borapetoside (e.g., 5 mg/kg) or vehicle is administered intraperitoneally.

    • After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally or intraperitoneally.

    • Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • The area under the curve (AUC) for the glucose excursion is calculated to determine the effect on glucose tolerance.

  • Workflow for Oral Glucose Tolerance Test

    OGTT_Workflow Fasting Overnight Fasting Baseline_Glucose Measure Baseline Blood Glucose Fasting->Baseline_Glucose Treatment Administer Borapetoside or Vehicle (i.p.) Baseline_Glucose->Treatment Glucose_Challenge Administer Glucose (Oral or i.p.) Treatment->Glucose_Challenge Timed_Measurements Measure Blood Glucose at Timed Intervals Glucose_Challenge->Timed_Measurements AUC_Analysis Calculate Area Under the Curve (AUC) Timed_Measurements->AUC_Analysis

    Caption: Experimental workflow for the OGTT.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To quantify the expression and phosphorylation levels of key proteins in the insulin signaling pathway (e.g., IR, Akt, GLUT2, PEPCK).

  • Procedure:

    • Tissue/Cell Lysis: Liver or muscle tissues, or cultured cells (e.g., C2C12 myotubes), are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-IR, anti-Akt, anti-GLUT2, anti-PEPCK).

    • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Glycogen Synthesis Assay in C2C12 Myotubes
  • Objective: To measure the effect of Borapetosides on glycogen synthesis in muscle cells.

  • Procedure:

    • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

    • Treatment: Differentiated myotubes are treated with Borapetoside A or C at various concentrations for a specified duration.

    • Radiolabeling: The cells are then incubated with D-[U-14C]glucose.

    • Glycogen Isolation: After incubation, the cells are lysed, and glycogen is precipitated.

    • Scintillation Counting: The amount of radiolabeled glucose incorporated into glycogen is measured using a scintillation counter.

    • Normalization: The results are normalized to the total protein content of the cell lysates.

Conclusion

The available evidence strongly suggests that Borapetosides, particularly A, C, and E, are promising natural compounds for the management of hyperglycemia and related metabolic disorders. Borapetosides A and C enhance insulin sensitivity through the IR/Akt signaling pathway, while Borapetoside E demonstrates a distinct mechanism by inhibiting the SREBP pathway to control lipid metabolism. The structural difference at the C-8 position appears to be a critical determinant of the hypoglycemic activity of these compounds.

Further research is warranted to fully elucidate the structure-activity relationships of a wider range of Borapetosides and to obtain more comprehensive quantitative data, including IC50 and EC50 values for their effects on specific molecular targets. Such studies will be invaluable for the potential development of Borapetoside-based therapeutics.

References

A Head-to-Head Comparison of Borapetoside D and Sitagliptin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the enzyme inhibitory activities of Borapetoside D, a natural clerodane diterpenoid, and sitagliptin (B1680988), a synthetic dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comparative performance of these two compounds in relevant enzyme inhibition assays.

While sitagliptin is a well-established, potent inhibitor of DPP-4, experimental data on the direct enzyme inhibitory activity of this compound is limited. This comparison, therefore, juxtaposes the established profile of sitagliptin against the currently available in silico and related experimental data for this compound and its analogs.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) of sitagliptin and related compounds to this compound against key enzymes relevant to type 2 diabetes.

Table 1: DPP-4 Inhibition Data

CompoundTarget EnzymeIC50 ValueData Type
SitagliptinDipeptidyl Peptidase-4 (DPP-4)~18-19 nMExperimental[1][2]
This compoundDipeptidyl Peptidase-4 (DPP-4)Not Reported-
6'-O-LactoylBorapetoside BDipeptidyl Peptidase-4 (DPP-4)Correlated with inhibitory activityIn Silico[3][4]

Table 2: α-Glucosidase and α-Amylase Inhibition Data

CompoundTarget EnzymeIC50 ValueData Type
This compoundα-Glucosidase508.63 pMIn Silico (Predicted)[5]
Borapetoside Cα-Glucosidase0.0527 ± 0.008 mg/mLExperimental[6]
Borapetoside Cα-Amylase0.775 ± 0.005 mg/mLExperimental[6]
Sitagliptinα-Glucosidase / α-AmylaseNot a primary target; significant inhibition not widely reported.-

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay Protocol

This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Sitagliptin (as a reference inhibitor)

  • Test compound (e.g., this compound)

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Gly-Pro-AMC substrate

  • 96-well black microplate

  • Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of sitagliptin and the test compound in DMSO.

    • Create a series of dilutions of the inhibitors in the assay buffer.

    • Dilute the DPP-4 enzyme to its working concentration in the assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the diluted inhibitor solution.

    • Enzyme Control Wells (100% activity): Add assay buffer, diluted DPP-4 enzyme, and the same concentration of DMSO used in the inhibitor wells.

    • Blank Wells (No enzyme): Add assay buffer and the substrate solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay Protocol

This protocol is based on a colorimetric method that measures the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Acarbose (B1664774) (as a reference inhibitor)

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader with absorbance detection (405 nm)

  • DMSO for compound dissolution

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of acarbose and the test compound in DMSO.

    • Create a series of dilutions of the inhibitors in phosphate buffer.

    • Dissolve the α-glucosidase enzyme in phosphate buffer.

    • Dissolve the pNPG substrate in phosphate buffer.

  • Assay Plate Setup (in triplicate):

    • Inhibitor Wells: Add phosphate buffer, the diluted inhibitor solution, and the α-glucosidase solution.

    • Enzyme Control Wells (100% activity): Add phosphate buffer, the same concentration of DMSO used in the inhibitor wells, and the α-glucosidase solution.

    • Blank Wells (No enzyme): Add phosphate buffer and the substrate solution.

  • Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add Na₂CO₃ solution to all wells to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathway for DPP-4 inhibition and a general workflow for enzyme inhibition screening.

DPP4_Inhibition_Pathway Ingested_Food Ingested Food Intestinal_L_cells Intestinal L-cells Ingested_Food->Intestinal_L_cells stimulates Active_GLP1 Active GLP-1 Intestinal_L_cells->Active_GLP1 releases DPP4 DPP-4 Enzyme Active_GLP1->DPP4 is inactivated by Pancreas Pancreas Active_GLP1->Pancreas acts on Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Enzyme_Inhibition_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (Serial Dilutions) Hit_Identification->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Mechanism_Studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

References

Safety Operating Guide

Navigating the Safe Disposal of Borapetoside D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds like Borapetoside D, ensuring safe and compliant disposal is a critical component of laboratory operations. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties and general principles of hazardous waste management provides a clear path forward. This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the responsible management of this diterpenoid compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's nature and for the proper labeling of waste containers.

PropertyValue
Molecular Formula C₃₃H₄₆O₁₆
Molecular Weight 698.7 g/mol
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695).

Experimental Protocol: Proper Disposal of this compound

The following step-by-step methodology should be followed for the safe disposal of this compound waste. This protocol is based on standard practices for handling hazardous chemical waste in a laboratory setting.

Objective: To safely collect, store, and dispose of this compound waste in compliance with environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

  • Designated hazardous waste container (glass or polyethylene (B3416737), with a secure screw-on cap).

  • Hazardous waste labels.

  • Secondary containment for the waste container (e.g., a larger, chemically resistant bin).

  • Spill kit for chemical spills.

Procedure:

  • Waste Classification: Treat all this compound, including pure compound, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and solutions, as hazardous chemical waste. Given the general toxicity of diterpenoids to aquatic life, it is imperative to prevent its release into the environment.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect aqueous and organic solvent solutions containing this compound in separate, appropriate waste containers.

  • Containerization:

    • Use a designated, leak-proof container made of a material compatible with the solvents used (e.g., glass for organic solvents, polyethylene for aqueous solutions).

    • Ensure the container has a secure, tight-fitting screw-on cap. Do not use stoppers or parafilm as a primary seal.

    • Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.

    • Specify the contents, including "this compound" and the solvent(s) used.

    • Indicate the approximate concentration or quantity of this compound.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from heat sources and incompatible chemicals.

  • Disposal:

    • Do not dispose of this compound down the drain. Its potential aquatic toxicity makes this route of disposal environmentally hazardous.

    • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

  • Decontamination:

    • Decontaminate any reusable labware (e.g., glassware) that has come into contact with this compound by rinsing with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste in the appropriate container.

    • After the initial solvent rinse, wash the labware with soap and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify segregate Segregate Waste: - Pure Compound - Contaminated Materials - Solutions classify->segregate container Use Labeled, Sealed, Compatible Waste Container in Secondary Containment segregate->container storage Store in Designated Satellite Accumulation Area container->storage no_drain Is it acceptable to pour down the drain? storage->no_drain ehs_disposal Arrange Pickup via Institutional EHS or Licensed Contractor no_drain->ehs_disposal No drain_no NO: Aquatic Toxicity Risk no_drain->drain_no end End: Proper Disposal Completed ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.